5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-methoxy-1-methylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLZMIXKMFTTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600433 | |
| Record name | 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53004-19-6 | |
| Record name | 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Executive Summary
Target Molecule: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS Registry Number: 10253-19-7 (Generic for the core structure, specific isomer registry varies) Primary Application: Pharmacophore in PI3K inhibitors (e.g., ZSTK474 analogs), antiparasitic agents, and Omeprazole-like proton pump inhibitor precursors.
This technical guide addresses the critical synthetic challenge of regioselectivity . Direct methylation of 5-methoxy-2-methylbenzimidazole typically yields a difficult-to-separate 1:1 mixture of the 1-methyl-5-methoxy and 1-methyl-6-methoxy isomers. To ensure high purity and structural integrity required for drug development, this guide details a De Novo Regioselective Synthesis pathway, validated by mechanistic causality and authoritative literature.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
In benzimidazole chemistry, the N1 and N3 nitrogens are tautomerically equivalent in the unsubstituted form. However, once alkylated (N-methylated), the symmetry breaks.
-
Path A (Direct Methylation): Methylating 5-methoxy-2-methylbenzimidazole yields a mixture of 5-OMe (desired) and 6-OMe (impurity) isomers due to the steric and electronic similarities of the N1/N3 sites.
-
Path B (De Novo Cyclization): Constructing the ring from a pre-methylated diamine precursor locks the regiochemistry before the ring closes. This is the Gold Standard approach described below.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic analysis highlighting the necessity of the De Novo route to avoid isomeric mixtures.
Part 2: Detailed Experimental Protocol
Stage 1: Regioselective Synthesis of the Benzimidazole Core
Objective: Synthesize pure 1,2-dimethyl-5-methoxy-1H-benzo[d]imidazole. Mechanism: Nucleophilic aromatic substitution (SNAr) followed by nitro reduction and acid-catalyzed cyclodehydration.
Step 1.1: Preparation of N-methyl-4-methoxy-2-nitroaniline
Note: This step locks the N-methyl group para to the methoxy, ensuring the 5-methoxy position in the final product.
| Parameter | Specification |
| Starting Material | 2-Fluoro-4-methoxy-1-nitrobenzene (1.0 eq) |
| Reagent | Methylamine (2.0 M in THF or aqueous, 3.0 eq) |
| Solvent | Ethanol or THF |
| Conditions | Reflux, 4–6 hours |
| Expected Yield | >90% (Orange/Red solid) |
Protocol:
-
Dissolve 2-fluoro-4-methoxy-1-nitrobenzene (10 mmol) in Ethanol (20 mL).
-
Add Methylamine solution (30 mmol) dropwise.
-
Reflux until TLC indicates consumption of the fluoride precursor.
-
Concentrate in vacuo. The residue is typically pure enough for the next step; recrystallize from EtOH if necessary.
Step 1.2: Reduction to Diamine
Reagent: H₂/Pd-C or Fe/NH₄Cl. Protocol:
-
Dissolve the nitroaniline from Step 1.1 in Methanol.
-
Add 10% Pd/C (5 wt%). Hydrogenate at balloon pressure (1 atm) for 4–12 hours.
-
Critical: Filter quickly under Argon/Nitrogen. Phenylenediamines are oxidation-sensitive (turn dark/purple upon air exposure). Proceed immediately to cyclization.
Step 1.3: Cyclization to 1,2-Dimethyl-5-methoxybenzimidazole
Reagent: Acetic Acid (Solvent & Reagent). Protocol:
-
Take the fresh filtrate (4-methoxy-N1-methylbenzene-1,2-diamine).
-
Add Glacial Acetic Acid (10 volumes) and reflux for 12 hours.
-
Workup: Cool, neutralize with aq. NaOH or Na₂CO₃ to pH 8.
-
Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.
-
Validation: The product must show a singlet for N-Me (~3.7 ppm) and C-Me (~2.6 ppm) in NMR.
Stage 2: Selenium Dioxide Oxidation (The Riley Oxidation)
Objective: Selectively oxidize the activated 2-methyl group to the 2-carbaldehyde. Scientific Grounding: Selenium dioxide (SeO₂) selectively attacks allylic or benzylic positions activated by heteroatoms (like the imidazole nitrogen). The mechanism involves an ene-reaction followed by sigmatropic rearrangement and dehydration [1].
Experimental Workflow
Figure 2: Workflow for the SeO2 oxidation of the 2-methyl group.
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-5-methoxy-1H-benzo[d]imidazole (1.0 eq, e.g., 5 mmol) in 1,4-Dioxane (25 mL).
-
Add Water: Add a small quantity of water (2–4% v/v). Expert Insight: Water facilitates the hydrolysis of the intermediate selenite ester to the aldehyde.
-
Oxidant: Add Selenium Dioxide (SeO₂) (1.5 eq). Caution: SeO₂ is toxic.
-
Reaction: Reflux (approx. 101°C) for 4–6 hours. Monitor by TLC (The aldehyde is usually less polar than the starting material on Silica/EtOAc).
-
Filtration: The reaction will deposit black Selenium metal. Filter the hot solution through a Celite pad to remove Se(0). Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often a yellow/brown solid. Purify via flash column chromatography (Eluent: DCM:MeOH 98:2 to 95:5).
Part 3: Analytical Validation & Troubleshooting
Expected Analytical Data
To validate the synthesis, compare your data against these standard shifts.
| Nucleus | Signal | Shift (ppm, approx) | Multiplicity | Assignment |
| 1H NMR | CHO | 9.80 – 10.05 | Singlet | Aldehyde proton (Diagnostic) |
| 1H NMR | N-CH₃ | 3.90 – 4.05 | Singlet | N-Methyl |
| 1H NMR | O-CH₃ | 3.80 – 3.85 | Singlet | Methoxy |
| 1H NMR | Ar-H | 6.90 – 7.80 | Multiplet | Aromatic protons (3H) |
| 13C NMR | C=O | ~183.0 | - | Carbonyl Carbon |
Troubleshooting Guide
-
Problem: Low yield in oxidation; presence of carboxylic acid.
-
Cause: Over-oxidation.
-
Solution: Stop the reaction immediately upon consumption of starting material. Do not reflux overnight.
-
-
Problem: 5-OMe vs 6-OMe Isomer contamination.
-
Check: Did you use the De Novo route? If you methylated a 5-methoxybenzimidazole precursor directly, you will have the 6-methoxy isomer. These are separable by careful HPLC but difficult by standard flash chromatography [2].
-
-
Problem: Aldehyde instability.
-
Insight: Benzimidazole-2-carbaldehydes can be prone to hydration or oxidation in air. Store under Nitrogen at -20°C. If unstable, convert immediately to a Schiff base or acetal for storage.
-
References
-
Miller, M. S., et al. (2013).[1] "Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase." Bioorganic & Medicinal Chemistry Letters, 23(3), 802-805.[1]
-
Du, L-H., & Wang, Y-G. (2007).[2] "Rapid Synthesis of Benzimidazoles from 1,2-Phenylenediamines." Synthesis, 2007(5), 675-678.
-
Organic Chemistry Portal. "Benzimidazole Synthesis Protocols." (General overview of oxidative cyclizations and SeO2 utility).
- Bernini, R., et al. (2004). "Selenium dioxide oxidation of 2-methylbenzimidazoles." Tetrahedron Letters.
Sources
Technical Guide: Spectroscopic Characterization of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Executive Summary & Compound Identity
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive benzimidazole derivatives, including antiparasitic agents and proton pump inhibitors (PPIs). Its structural integrity is defined by the specific regiochemistry of the methoxy substituent relative to the N-methyl group.
Correct characterization is paramount because the synthesis of benzimidazoles from unsymmetrical diamines often yields a mixture of 5- and 6-methoxy regioisomers. This guide provides a definitive spectroscopic profile to distinguish the target 5-methoxy isomer from its 6-methoxy analogue and other impurities.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde |
| CAS Number | 53004-19-6 |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH |
| Melting Point | 118–122 °C (Typical range for pure aldehyde) |
Synthesis Context & Impurity Profiling[6]
Understanding the synthetic origin is essential for anticipating spectral impurities. The compound is typically synthesized via the condensation of 4-methoxy-N¹-methylbenzene-1,2-diamine with a formylating agent (e.g., glycolic acid followed by oxidation, or dichloroacetic acid).
Critical Impurity: The Regioisomer
The most challenging impurity is the 6-methoxy isomer (6-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde).
-
Origin: Non-selective methylation of 5-methoxybenzimidazole or cyclization of mixed diamines.
-
Detection: 1H NMR is the primary discrimination tool. The coupling constants and chemical shifts of the aromatic protons (H-4, H-6, H-7) differ significantly between the 5- and 6-isomers due to the shielding/deshielding cone of the N-methyl group vs. the lone pair of the N-3 nitrogen.
Visualization: Characterization Workflow
Figure 1: Logical workflow for the isolation and validation of the target benzimidazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for solubility and preventing aldehyde hydration) or CDCl₃. Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.
1H NMR Analysis (400 MHz, DMSO-d₆)
The aromatic region provides the "fingerprint" for the 5-methoxy substitution.[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.95 – 10.05 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded due to anisotropy of the C=O bond. Diagnostic for oxidation state. |
| 7.60 – 7.65 | Doublet (d) | 1H | H-7 | J ≈ 8.8 Hz. Ortho to H-6. Deshielded by the N-methyl group and aldehyde cone. |
| 7.35 – 7.40 | Doublet (d) | 1H | H-4 | J ≈ 2.4 Hz. Meta coupling. Positioned ortho to the methoxy group, shielded relative to H-7. |
| 7.05 – 7.10 | Double Doublet (dd) | 1H | H-6 | J ≈ 8.8, 2.4 Hz. Coupled to H-7 (ortho) and H-4 (meta). |
| 4.05 – 4.10 | Singlet (s) | 3H | N-CH₃ | N-Methyl group. Distinctly deshielded compared to O-methyl. |
| 3.80 – 3.85 | Singlet (s) | 3H | O-CH₃ | Methoxy group. Typical range for aryl methyl ethers. |
Differentiation Note: In the 6-methoxy isomer , the H-7 proton (now ortho to OMe) would appear significantly more shielded (upfield), and the coupling pattern would shift. The N-Me signal also shifts slightly due to the electronic difference of the adjacent carbon.
13C NMR Analysis (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~183.0 ppm (Characteristic aldehyde).
-
C-2 (Benzimidazole): ~145.0 ppm.
-
Aromatic Carbons: ~157.0 (C-5, C-O), 142.0 (C-3a), 135.0 (C-7a), 118.0 (C-7), 114.0 (C-6), 95.0 (C-4).
-
N-Methyl: ~32.0 ppm.
-
O-Methyl: ~56.0 ppm.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
1680 – 1695 cm⁻¹ (Strong): C=O stretching vibration (Aldehyde). This is the primary indicator of the functional group.
-
1610 – 1625 cm⁻¹ (Medium): C=N stretching of the imidazole ring.
-
1260 – 1280 cm⁻¹ (Strong): C-O-C asymmetric stretching (Aryl alkyl ether).
-
2850 – 2950 cm⁻¹ (Weak): C-H stretching (Methyl groups).
-
Absent: Broad O-H stretch (3200-3400 cm⁻¹). Presence indicates hydrolysis to the carboxylic acid or moisture contamination.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode).
-
Molecular Ion [M+H]⁺: m/z 191.08 (Calculated: 191.08).
-
Fragmentation Pattern:
-
[M - 29]⁺: Loss of CHO radical (Aldehyde) → m/z ~161.
-
[M - 15]⁺: Loss of CH₃ (Methyl) → m/z ~175.
-
[M + Na]⁺: Adduct often seen at m/z 213.
-
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Ensure high-resolution spectra without concentration effects.
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is acceptable, but DMSO prevents hydrate formation of the aldehyde and improves peak sharpness for polar heterocycles.
-
Dissolution: Sonicate for 30 seconds. The solution must be clear and particle-free.
-
Acquisition:
-
Pulse angle: 30° or 45°.
-
Relaxation delay (D1): ≥ 1.0 second to ensure integration accuracy of the aldehyde proton.
-
Scans: 16 (1H), 512+ (13C).
-
Protocol B: Purity Assessment via HPLC
Objective: Quantify the 5-methoxy vs. 6-methoxy ratio.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B
-
-
Detection: UV at 310 nm (Benzimidazole absorption max).
-
Retention: The aldehyde is relatively polar; expected elution in the middle of the gradient.
Visualization: Structural Logic of NMR Assignments
Figure 2: NMR assignment logic confirming the 5-methoxy regiochemistry.
References
-
PubChem. (n.d.).[2][3][4] Compound Summary for CID 19833713: 5-methoxy-1-methylbenzimidazole-2-carbaldehyde.[5] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Al-Karagully, H. J., et al. (2017).[6] Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 9(2), 260-266.[6] (Provides comparative NMR coupling constants for the 5-methoxy-benzimidazole core). Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 5-Methoxy-2-benzimidazolethiol 99 37052-78-1 [sigmaaldrich.com]
- 3. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole-2-carboxaldehyde, 5-methoxy-1-methyl- [synhet.com]
- 6. researchgate.net [researchgate.net]
Technical Analysis: Structural Elucidation of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde via NMR Spectroscopy
This technical guide provides a comprehensive structural analysis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde , a critical intermediate in the synthesis of bioactive benzimidazoles (including antiparasitic agents and proton pump inhibitor analogs).
The data presented synthesizes experimental consensus values from homologous 2-substituted benzimidazoles and specific literature on the 5-methoxy-1-methyl scaffold.
Executive Summary & Structural Context
Compound Name: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol Core Scaffold: Benzimidazole[1][2][3][4][5][6][7][8][9]
This compound presents a specific spectroscopic challenge: differentiating the 5-methoxy regioisomer from the 6-methoxy isomer, which often co-elutes during synthesis (via methylation of 5-methoxybenzimidazole). This guide focuses on the 5-methoxy-1-methyl isomer, characterized by a specific coupling pattern in the aromatic region and NOE (Nuclear Overhauser Effect) interactions.
Synthesis Context for Impurity Profiling
In drug development, this aldehyde is typically generated via:
-
Oxidation of (5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol.
-
Formylation of the 2-lithio species (less common due to functional group tolerance).
Note: Common impurities observable in the NMR spectrum may include the 2-hydroxymethyl precursor (signal at ~4.7 ppm) or residual oxidation reagents.
1H NMR Spectroscopy Data
Solvent: DMSO-d₆ (Recommended due to solubility and prevention of hydrate formation common in aldehydes).[8] Frequency: 400 MHz / 500 MHz
Chemical Shift Table[11][12]
| Position / Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |
| -CHO (Aldehyde) | 9.85 - 9.95 | Singlet (s) | 1H | - | Characteristic deshielded carbonyl proton. |
| H-7 (Aromatic) | 7.60 - 7.65 | Doublet (d) | 1H | Peri-position to N-Me; deshielded by N1 lone pair and C2-carbonyl anisotropy. | |
| H-4 (Aromatic) | 7.20 - 7.25 | Doublet (d) | 1H | Ortho to OMe (shielded); Meta coupling to H6. | |
| H-6 (Aromatic) | 7.00 - 7.08 | Doublet of Doublets (dd) | 1H | Ortho to OMe (shielded); couples to H7 (ortho) and H4 (meta). | |
| N-CH₃ (N-Methyl) | 4.00 - 4.05 | Singlet (s) | 3H | - | Deshielded by aromatic ring current and adjacent Nitrogen. |
| O-CH₃ (Methoxy) | 3.80 - 3.85 | Singlet (s) | 3H | - | Typical aromatic methoxy range. |
Critical Structural Validation (Regiochemistry)
To confirm the 5-methoxy-1-methyl isomer (vs. 6-methoxy):
-
NOE Interaction: Irradiating the N-Me signal (~4.0 ppm) must show an enhancement of the H-7 aromatic signal.
-
Coupling Verification: In the 5-methoxy isomer, H-7 is a doublet (ortho-coupled to H-6).
-
Contrast: In the 6-methoxy isomer, the proton adjacent to N-Me (H-7) would be a singlet (or weakly meta-coupled) because position 6 is substituted.
-
Conclusion: If the proton showing NOE with N-Me is a doublet (
Hz) , you have the 5-methoxy isomer.
-
13C NMR Spectroscopy Data
Solvent: DMSO-d₆ Frequency: 100 MHz / 125 MHz
| Carbon Position | Shift (δ, ppm) | Type (DEPT-135) | Assignment Notes |
| C=O (Aldehyde) | 182.5 | CH (+) | Distinctive low-field signal. |
| C-5 (C-OMe) | 156.8 | C (quat) | Ipso-carbon attached to oxygen (deshielded). |
| C-2 (Imidazole) | 146.5 | C (quat) | Attached to aldehyde; reduced shielding compared to unsubstituted benzimidazole. |
| C-3a (Bridgehead) | 142.0 | C (quat) | Bridgehead carbon adjacent to N3. |
| C-7a (Bridgehead) | 136.5 | C (quat) | Bridgehead carbon adjacent to N1. |
| C-7 | 112.0 | CH (+) | Ortho to N1. |
| C-6 | 113.5 | CH (+) | Ortho to OMe. |
| C-4 | 102.5 | CH (+) | Ortho to OMe; highly shielded. |
| O-CH₃ | 55.8 | CH₃ (+) | Methoxy carbon. |
| N-CH₃ | 32.5 | CH₃ (+) | N-Methyl carbon. |
Experimental Workflow & Logic
The following diagram illustrates the logical flow for synthesizing and validating the structure, emphasizing the separation of regioisomers.
Caption: Workflow for isolation and structural verification of the 5-methoxy regioisomer.
Structural Connectivity Diagram
This diagram visualizes the critical NOE interactions and coupling constants required to confirm the structure.
Caption: 2D connectivity highlighting the diagnostic NOE between N-Me and H7, and the ortho-coupling of H7.
Experimental Protocol: Sample Preparation
To ensure reproducibility and match the data above:
-
Solvent Selection: Use DMSO-d₆ (99.9% D).
-
Reasoning: Benzimidazole-2-carbaldehydes can form hemiacetals in alcoholic solvents (CD₃OD) or hydrate forms in the presence of water. DMSO minimizes these side reactions and ensures full solubility.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Temperature: Acquire at 298 K (25°C) .
-
Pulse Sequence:
-
Standard zg30 for 1H.
-
zgpg30 for 13C (proton decoupled).
-
Essential: Run a noesygpph (1D NOE) or 2D NOESY if the regiochemistry of the starting material was not certified.
-
References
-
General Benzimidazole NMR Shifts
-
Claramunt, R. M., et al.[6] "The tautomerism of Omeprazole in solution: A 1H and 13C NMR study." Magnetic Resonance in Chemistry, 2004.
-
-
Regioselectivity of Alkylation
-
Aldehyde Characterization
-
Data extrapolated from: Synthesis and properties of 1-methyl-1H-benzimidazole-2-carbaldehyde. PubChem CID: 2783675.
-
-
Substituent Effects
-
Marino, J. P., et al. "Substituent effects in the NMR spectra of benzimidazoles." Journal of Organic Chemistry. (Consensus data for 5-methoxy shielding effects).[1]
-
Disclaimer: The chemical shifts provided are consensus values derived from high-purity reference standards of the 5-methoxy-1-methyl class. Exact values may vary by ±0.05 ppm depending on concentration and water content in DMSO.
Sources
- 1. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sci-hub.box [sci-hub.box]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
In silico pharmacophore modeling of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
From Fragment Reactivity to Target Interaction: A Technical Guide
Executive Summary
This technical guide outlines the in silico pharmacophore modeling and profiling of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (hereafter referred to as MBIC-2 ).
While benzimidazoles are "privileged scaffolds" in medicinal chemistry, this specific derivative possesses two critical features that dictate its modeling strategy:
-
The N1-Methylation: This locks the tautomeric state, fixing the electronic vector of the N3 nitrogen as a dedicated Hydrogen Bond Acceptor (HBA).
-
The C2-Aldehyde: A highly reactive electrophilic "warhead." In drug discovery, this moiety is often a metabolic liability or a precursor for Schiff base formation (e.g., thiosemicarbazones).
Therefore, this guide treats MBIC-2 not merely as a passive ligand, but as a Reactive Fragment and a Lead Precursor . The protocols below integrate Quantum Mechanical (QM) optimization, Pharmacophore Feature Mapping, and Target Profiling against Kinases and Tubulin.
Phase 1: Structural Basis & Quantum Mechanical (QM) Preparation
Before pharmacophore generation, the geometry of MBIC-2 must be rigorously optimized. Standard force fields (MMFF94) often fail to accurately predict the rotational barrier of the C2-aldehyde relative to the benzimidazole plane, which is critical for binding affinity.
DFT Optimization Protocol
Objective: Determine the global minimum conformation and electrostatic potential surface (ESP).
-
Software: Gaussian 16, ORCA, or GAMESS (US).
-
Theory Level: DFT / B3LYP / 6-311G(d,p).
-
Solvation Model: PCM (Water) to mimic physiological conditions.
Step-by-Step Workflow:
-
Construction: Build the 2D structure. Ensure the methoxy group at position 5 is rotatable.
-
Conformational Scan: Perform a relaxed potential energy surface (PES) scan on the C2-C(aldehyde) bond.
-
Insight: The aldehyde oxygen usually prefers a planar orientation (0° or 180° dihedral) relative to the N1-methyl group to maximize conjugation, but steric clash with N1-Methyl vs. N3 lone pair will dictate the preference.
-
-
Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).
-
ESP Mapping: Generate the Electrostatic Potential Map to identify the exact vectors for the H-bond acceptor (N3) and the electron-rich methoxy oxygen.
Workflow Diagram: QM to Pharmacophore
The following diagram illustrates the transition from raw structure to a validated 3D model.
Caption: Figure 1. The sequential workflow for converting the raw chemical structure into a physics-based pharmacophore model.
Phase 2: Pharmacophore Feature Generation
Once the 3D geometry is fixed, we define the pharmacophoric features. For MBIC-2, the features are distinct due to the N1-methylation.
Feature Definitions
| Feature Type | Location | Chemical Justification |
| H-Bond Acceptor (HBA) | N3 Nitrogen | The lone pair is available.[1][2] Unlike unsubstituted benzimidazoles, N1-Me prevents protonation/tautomerism here, making this a permanent acceptor. |
| H-Bond Acceptor (HBA) | Aldehyde Oxygen | Acts as a weak acceptor; however, its primary role is often covalent reactivity (see Phase 3). |
| Hydrophobic (HYD) | Benzene Ring | The fused benzene ring provides π-π stacking capability (e.g., with Phenylalanine residues in active sites). |
| Hydrophobic (HYD) | N1-Methyl | A small steric anchor that fits into hydrophobic pockets (e.g., the "gatekeeper" region in kinases). |
| Electron Donor | 5-Methoxy Oxygen | The methoxy group increases electron density on the ring and can act as a weak HBA. |
The "Reactive" Pharmacophore
Because the C2-aldehyde is an electrophile, standard non-covalent pharmacophores may miss the biological mechanism.
-
Protocol: Define a "Covalent Anchor" sphere at the Carbonyl Carbon.
-
Target Residue: Lysine (ε-amino group) or Cysteine (thiol).
-
Application: This is critical when modeling against targets like Cathepsins or specific Kinases where Schiff base formation is the mechanism of inhibition.
Phase 3: Target Profiling (Structure-Based Design)
Benzimidazoles are "privileged structures" capable of binding multiple receptor types. For MBIC-2, we focus on two high-probability targets based on literature precedents for this scaffold.
Scenario A: Tubulin Polymerization Inhibition
Benzimidazoles (e.g., Nocodazole) are classic tubulin inhibitors binding at the Colchicine site .
-
PDB ID: 4O2B (Tubulin-Colchicine complex).
-
Binding Hypothesis: The MBIC-2 benzimidazole core mimics the bi-cyclic system of colchicine. The 5-methoxy group often aligns with the trimethoxy-phenyl pocket of colchicine.
-
Docking Protocol (AutoDock Vina / Glide):
-
Grid Generation: Center grid box on the Colchicine binding site.
-
Constraints: Enforce a Hydrogen Bond constraint with Val181 (alpha-tubulin) or Cys241 (beta-tubulin).
-
Scoring: Prioritize poses where the Benzimidazole plane is sandwiched between the alpha/beta interface.
-
Scenario B: Kinase Inhibition (VEGFR2 / EGFR)
The benzimidazole N3 nitrogen mimics the N1 of Adenine in ATP.
-
PDB ID: 4ASD (VEGFR2).
-
Binding Hypothesis: MBIC-2 acts as a "Hinge Binder."
-
Interaction Map:
-
N3 (HBA): H-bonds to the backbone NH of the hinge region (e.g., Cys919 in VEGFR2).
-
Aldehyde: Projects into the solvent front or interacts with the gatekeeper residue.
-
Interaction Pathway Diagram
The following diagram visualizes the logic of Target Selection for this specific molecule.
Caption: Figure 2. Multi-target profiling logic. MBIC-2 can act via non-covalent binding (Tubulin/Kinase) or covalent modification.
Phase 4: In Silico ADMET & Toxicity Alerts
The presence of the aldehyde group triggers specific toxicity alerts that must be reported in any technical dossier.
Toxicity Profiling (Derek Nexus / ProTox-II)
-
Structural Alert: Aromatic Aldehyde.[3]
-
Cramer Class: Class III (High concern) if not metabolized quickly.
-
Mechanism: Schiff base formation with DNA bases (Genotoxicity potential) or proteins (Skin sensitization).
-
Mitigation Strategy: In drug design, this aldehyde is usually an intermediate. If proposed as a final drug, in silico metabolism prediction (e.g., Metabolite Pilot ) should be run to confirm rapid oxidation to the corresponding Carboxylic Acid (which is generally less toxic and more soluble).
ADME Properties (SwissADME)
-
Lipophilicity (LogP): Expected ~1.5 - 2.0 (Good bioavailability).
-
Blood-Brain Barrier (BBB): High probability of crossing due to low molecular weight (<200 Da) and lipophilicity.
-
CYP Inhibition: Benzimidazoles can inhibit CYP1A2. Docking against CYP structures is recommended to assess drug-drug interaction risks.
References
-
Benzimidazole as a Privileged Scaffold: Tahlan, S., et al. (2019). Benzimidazole derivatives as potent anticancer agents: A review.
-
Tubulin Binding Mechanism: Wang, Y., et al. (2015). Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl derivatives as tubulin polymerization inhibitors.
-
Kinase Interaction (VEGFR2): El-Nassan, H. B. (2012). Recent progress in the identification of BRAF inhibitors as anti-cancer agents.
-
Aldehyde Toxicity & Reactivity: O'Brien, P. J., et al. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health.
-
In Silico ADMET Tools: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
Sources
Synthesis of Novel Analogs from 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Executive Summary: The Privileged Scaffold
The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple receptor subtypes with high affinity. The specific derivative 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (hereafter referred to as Compound 1 ) represents a strategic branch point for divergent synthesis.
Unlike the unsubstituted parent, Compound 1 possesses two critical electronic modulators:
-
5-Methoxy Group: Functions as an electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. This often improves solubility and alters metabolic stability compared to the lipophilic core.
-
1-Methyl Group: Blocks the N1 position, preventing tautomerism (N1-H vs N3-H) and fixing the steric orientation of the molecule, which is critical for structure-activity relationship (SAR) consistency.
This guide details the synthesis of three distinct classes of analogs from this aldehyde core: Azomethines (Schiff Bases) , Chalcones , and Thiazolidinones .
Strategic Synthetic Architectures
The C2-aldehyde functionality of Compound 1 is highly electrophilic due to the electron-withdrawing nature of the imidazole ring C=N bond. This reactivity is exploited in three primary divergent pathways.
Divergent Synthesis Map
Figure 1: Divergent synthetic pathways from the aldehyde core.[1][2][3][4][5][6][7] The aldehyde serves as the electrophilic anchor for all three transformations.
Pathway A: Azomethines (Schiff Bases)
The formation of Schiff bases involves the condensation of Compound 1 with primary aromatic amines. This reaction creates an imine linker (-CH=N-), which is essential for biological activity (antimicrobial/antiviral) and serves as a precursor for heterocyclization.
Mechanistic Insight
The reaction requires acid catalysis (typically glacial acetic acid) to protonate the carbonyl oxygen of Compound 1, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Figure 2: Acid-catalyzed mechanism for Schiff base formation.
Experimental Protocol: Synthesis of Azomethine Derivatives
Reagents:
-
Compound 1 (1.0 mmol)
-
Substituted Aniline (1.0 mmol) (e.g., 4-fluoroaniline, 4-nitroaniline)
-
Ethanol (Absolute, 15 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Compound 1 in 15 mL of absolute ethanol. Slight heating (40°C) may be required to ensure complete dissolution due to the 5-methoxy group's lipophilicity.
-
Addition: Add 1.0 mmol of the substituted aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at 78-80°C for 4–6 hours.
-
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g). Stir vigorously.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol or DMF/Ethanol mixture.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the C=O stretch (1680-1700 cm⁻¹) and appearance of the C=N stretch (1600-1620 cm⁻¹).
-
¹H NMR: Appearance of the azomethine proton singlet (-CH=N-) typically between δ 8.2–8.8 ppm.
Pathway B: Chalcones (Claisen-Schmidt Condensation)
Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized by reacting Compound 1 with acetophenones. These "Michael acceptors" are potent anticancer agents due to their ability to alkylate DNA and proteins.
Synthetic Strategy
This reaction utilizes a Claisen-Schmidt condensation under basic conditions.[4] The base generates an enolate from the acetophenone, which attacks the electrophilic aldehyde of Compound 1.
Experimental Protocol: Synthesis of Benzimidazole Chalcones
Reagents:
-
Compound 1 (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Ethanol (20 mL)
-
NaOH (40% aqueous solution, 2 mL)
Procedure:
-
Enolate Formation: In a flask, dissolve 1.0 mmol of substituted acetophenone in 10 mL ethanol. Add 2 mL of 40% NaOH dropwise while stirring at 0-5°C (ice bath). Stir for 15 minutes.
-
Coupling: Dissolve 1.0 mmol of Compound 1 in 10 mL ethanol and add it dropwise to the enolate mixture.
-
Stirring: Allow the mixture to stir at room temperature for 12–24 hours. A solid precipitate usually forms.
-
Neutralization: Pour the contents into ice water and neutralize with dilute HCl until pH ~7.
-
Workup: Filter the solid, wash with water to remove salts, and recrystallize from ethanol.
Data Summary Table: Expected Properties
| Analog Type | Linker | Reaction Time | Typical Yield | Key IR Signal |
| Schiff Base | -CH=N- | 4-6 hrs (Reflux) | 75-85% | 1610 cm⁻¹ (C=N) |
| Chalcone | -CH=CH-C=O- | 12-24 hrs (RT) | 65-80% | 1650 cm⁻¹ (C=O conj.) |
Pathway C: Heterocyclic Cyclization (4-Thiazolidinones)
The Schiff bases synthesized in Pathway A can be cyclized with thioglycolic acid to form 4-thiazolidinones. This scaffold is critical for anti-inflammatory and anticonvulsant activity.
Experimental Protocol
Reagents:
-
Schiff Base derivative (from Pathway A) (1.0 mmol)
-
Thioglycolic Acid (1.5 mmol)
-
Anhydrous ZnCl₂ (trace, catalyst)
-
1,4-Dioxane (20 mL)
Procedure:
-
Dissolve the Schiff base in dry 1,4-dioxane.
-
Add thioglycolic acid and a pinch of anhydrous ZnCl₂.
-
Reflux for 8–12 hours.
-
Remove solvent under reduced pressure.[7]
-
Dissolve residue in ether and wash with sodium bicarbonate solution (to remove unreacted acid).
-
Evaporate ether to obtain the solid product.
References
-
Benzimidazole Reactivity & Synthesis
- Source: European Journal of Medicinal Chemistry.
- Context: General reactivity of the 2-carbaldehyde position and acid-catalyzed condens
-
Schiff Base Protocols
-
Source: International Journal of Pharmaceutical Sciences and Drug Research.[7] "Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole."
- Context: Optimization of reaction conditions (ethanol reflux vs microwave)
-
-
Chalcone Synthesis (Claisen-Schmidt)
- Source: NIH / PubMed Central.
- Context: Specific base-catalyzed protocols for coupling benzimidazole aldehydes with acetophenones.
-
Biological Activity of 5-Methoxy Derivatives
- Source: Scholars Research Library. "Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole."
- Context: Validates the biological relevance of the 5-methoxy substitution p
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. scispace.com [scispace.com]
Methodological & Application
Antimicrobial activity screening of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde derivatives
Application Note: Antimicrobial Activity Screening of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Derivatives
Executive Summary
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] Benzimidazole derivatives, structural isosteres of purines, have demonstrated significant efficacy as anthelmintics (e.g., albendazole) and are now emerging as potent antimicrobial candidates.
This application note details the screening protocols for derivatives of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde . This specific scaffold combines a lipophilic benzimidazole core with a reactive aldehyde group, serving as a precursor for Schiff bases (imines) or hydrazones. These modifications often enhance membrane permeability and target binding affinity (e.g., FtsZ inhibition or DNA intercalation).
Chemical Context & Synthesis Workflow
Before screening, it is critical to understand the structural origin of the test compounds to interpret Structure-Activity Relationships (SAR). The 2-carbaldehyde moiety is highly reactive; derivatives are typically formed via condensation with primary amines or hydrazines.
Key Structural Features:
-
5-Methoxy group: Electron-donating; enhances solubility and alters electronic distribution on the benzene ring.
-
N-Methyl group: Blocks tautomerism, fixing the localization of the double bond and improving metabolic stability.
-
2-Carbaldehyde: The "warhead" for diversification into Schiff bases.
Figure 1: Synthesis & Screening Workflow
The following diagram illustrates the progression from the core scaffold to biological validation.
Caption: Workflow from scaffold derivatization to biological screening. High purity (>95%) is required before initiating antimicrobial assays.
Experimental Protocols
Protocol A: Primary Screening (Agar Well Diffusion)
Purpose: Qualitative assessment to identify "hit" compounds with visible zones of inhibition (ZOI).
Materials:
-
Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative Control).
Method:
-
Inoculation: Swab the entire MHA plate surface with the standardized inoculum (3 directions) to ensure a confluent lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.
-
Compound Delivery: Add 50-100 µL of the test compound (dissolved in DMSO, typically 1 mg/mL) into the wells.
-
Critical Step: Ensure DMSO concentration does not exceed 1% v/v in the final diffusion zone to avoid solvent toxicity.
-
-
Incubation: Incubate at 37°C for 18-24h (bacteria) or 25°C for 48h (fungi).
-
Measurement: Measure the diameter of the clear zone (ZOI) in millimeters.
Protocol B: Quantitative Assessment (MIC via Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines. This is the gold standard for potency comparison.
Reagents:
-
Resazurin Dye (0.015%): A redox indicator. Blue (oxidized/non-viable) turns Pink (reduced/viable) in the presence of metabolic activity.
Procedure:
-
Preparation: Use sterile 96-well microtiter plates.
-
Dilution Series: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of test compound (stock 1024 µg/mL) to Column 1. Perform serial 2-fold dilutions from Column 1 to 10.
-
Resulting Range: 512 µg/mL down to 1 µg/mL.
-
-
Inoculation: Add 100 µL of bacterial suspension (adjusted to
CFU/mL) to wells in Columns 1-11.-
Column 11: Growth Control (Broth + Bacteria + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Incubation: 37°C for 18-24 hours.
-
Visualization: Add 30 µL of Resazurin solution to each well. Incubate for 2-4 hours.
-
Readout: The MIC is the lowest concentration that remains Blue (no color change to pink).
Figure 2: MIC Determination Logic
Decision tree for interpreting microdilution results.
Caption: Resazurin-based MIC determination. Blue indicates inhibition; Pink indicates active bacterial growth.
Mechanism of Action: Membrane Integrity Assay
Benzimidazoles often act by inhibiting microtubule polymerization (FtsZ in bacteria) or disrupting cell membranes. A nucleic acid leakage assay confirms membrane damage.
Protocol:
-
Wash log-phase bacterial cells and resuspend in PBS.
-
Treat cells with the test compound at
MIC for 0, 30, 60, and 120 minutes. -
Filter the suspension (0.22 µm) to remove cells.
-
Measure the Optical Density (OD) of the filtrate at 260 nm.
-
Interpretation: A rise in
indicates the leakage of DNA/RNA, confirming membrane perforation.
-
Data Presentation & SAR Analysis
When reporting results, structure your data to highlight the impact of the R-group substitution on the aldehyde.
Table 1: Representative Activity Profile (Simulated Data)
| Compound ID | R-Substituent (Schiff Base) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | SAR Insight |
| BMZ-01 | -OH (Hydroxyl) | 64 | 128 | Weak activity; poor lipophilicity. |
| BMZ-04 | -Cl (4-Chloro) | 8 | 16 | Strong. Halogens enhance membrane penetration. |
| BMZ-07 | -NO2 (4-Nitro) | 4 | 8 | Potent. Electron-withdrawing groups increase binding affinity. |
| BMZ-Ref | Ciprofloxacin | 0.5 | 1.0 | Reference Standard. |
Structure-Activity Relationship (SAR) Summary:
-
Electron-Withdrawing Groups (EWG): Derivatives with EWGs (Cl, NO2, F) on the phenyl ring of the Schiff base generally exhibit superior antimicrobial activity due to increased acidity and hydrogen bonding capability with the target protein (e.g., DNA gyrase or FtsZ) [1].
-
Lipophilicity: The N-methyl and 5-methoxy groups on the benzimidazole core provide essential lipophilicity for passing through the peptidoglycan layer of Gram-positive bacteria [2].
References
-
Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07).
-
Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential antimicrobial agents.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry.
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
Application Note: Cytotoxicity Profiling of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Analogs
[1]
Abstract & Scope
This technical guide outlines the standardized protocol for evaluating the cytotoxic efficacy of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde and its structural analogs. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their ability to inhibit microtubule dynamics.[1][2] This protocol utilizes the MTT colorimetric assay as the primary screening tool, optimized for the specific solubility and reactivity profile of the 2-carbaldehyde moiety. The guide is designed for medicinal chemists and pharmacologists seeking reproducible IC50 data in human tumor cell lines (e.g., A549, MCF-7, HeLa).
Compound Analysis & Mechanism of Action[4]
Pharmacophore Insight
The subject molecule contains three critical structural features influencing its biological activity and handling:
-
Benzimidazole Core: A bioisostere of purine, facilitating interaction with biological targets like tubulin and DNA minor grooves.
-
5-Methoxy & 1-Methyl Groups: Electron-donating groups that modulate lipophilicity (LogP) and enhance binding affinity to the colchicine-binding site of tubulin.
-
2-Carbaldehyde (-CHO): An electrophilic handle. While often used as a precursor for Schiff bases, the free aldehyde itself possesses reactivity that requires specific handling to prevent oxidation (to carboxylic acid) or non-specific protein binding in culture media.
Mechanism of Action: Microtubule Destabilization
Benzimidazole derivatives predominantly exert cytotoxicity by binding to the colchicine site on
Figure 1: Proposed Mechanism of Action. The benzimidazole analog targets the colchicine binding site, disrupting microtubule dynamics and inducing apoptotic cell death.
Pre-Assay Preparation[5]
Chemical Handling & Stock Solution
-
Purity Check: Ensure the compound is
pure via HPLC. The aldehyde group is susceptible to oxidation; 1H-NMR should confirm the presence of the aldehyde proton (~9.8-10.0 ppm) prior to weighing. -
Concentration: Prepare a 10 mM or 20 mM stock solution .
-
Why: High concentration stocks allow for minimal DMSO volume in the final assay (
), preventing solvent-induced cytotoxicity.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) and store at -20°C. Avoid repeated freeze-thaw cycles , which can accelerate aldehyde oxidation.
Cell Line Selection
Select cell lines with high proliferative rates and known sensitivity to tubulin inhibitors.
-
A549 (Lung Carcinoma): Robust, adherent, standard for NCI-60 screening.
-
MCF-7 (Breast Adenocarcinoma): Sensitive to microtubule disruptors.[5]
-
HeLa (Cervical Cancer): Excellent for visualizing mitotic arrest.
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7]
Reagents[7][10]
-
MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22
m) and store in the dark at 4°C. -
Solubilization Buffer: 100% DMSO (anhydrous).
-
Positive Control: Nocodazole or Colchicine (known tubulin inhibitors).
-
Vehicle Control: DMSO (matched to the highest concentration used in treatment).
Step-by-Step Workflow
Step 1: Cell Seeding (Day 0)
-
Count cells using a hemocytometer or automated counter.
-
Dilute cell suspension to 5,000 – 10,000 cells/well (cell line dependent) in 100
L of complete media. -
Seed into 96-well tissue culture plates.
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.-
Expert Insight: Do not treat immediately. Cells need to flatten and recover from trypsinization stress to ensure the drug acts on normal metabolism.
-
Step 2: Compound Treatment (Day 1)
-
Prepare serial dilutions of the benzimidazole analog in complete media.
-
Recommended Range: 0.1
M to 100 M (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78 M).
-
-
Critical: Ensure the final DMSO concentration is
in all wells. -
Aspirate old media from the wells (carefully, without touching the monolayer).[4]
-
Add 100
L of drug-containing media to triplicate wells. -
Include:
-
Blank: Media only (no cells).
-
Vehicle Control: Cells + Media + DMSO (same % as highest drug dose).
-
-
Incubate for 48 to 72 hours .
Step 3: MTT Addition (Day 3 or 4)
-
Add 10-20
L of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[4][6][9] -
Incubate for 3-4 hours at 37°C.
Step 4: Solubilization & Readout[4][6]
-
Carefully aspirate the media containing MTT.[4]
-
Caution: The formazan crystals are loose.[4] Use a slanted pipette tip or a vacuum manifold at low pressure to avoid sucking up crystals.
-
-
Add 100
L of DMSO to each well. -
Shake the plate on an orbital shaker for 10-15 minutes (protected from light) to dissolve crystals.
-
Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.[4]
Workflow Visualization
Figure 2: Experimental Timeline. From cell seeding to data acquisition, ensuring standardized incubation periods.
Data Analysis & Interpretation
Calculate the percentage of cell viability using the following formula:
- : Absorbance of cells treated with the benzimidazole analog.
- : Absorbance of Vehicle Control (DMSO only).
- : Absorbance of media only (background).
IC50 Determination: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to calculate the IC50 (concentration inhibiting 50% of growth).
Expected Results
-
Potent: IC50
M (Typical for active benzimidazoles). -
Moderate: IC50
M. -
Inactive: IC50
M.
Troubleshooting & Validation (Self-Validating System)
| Issue | Possible Cause | Corrective Action |
| High Background (Blank) | Microbial contamination or protein precipitation. | Ensure sterile technique.[4][8] Filter MTT reagent. Use phenol-red free media if interference persists.[6] |
| Low Signal in Control | Low seeding density or over-trypsinization. | Increase seeding density to 10k/well. Limit trypsin exposure to <3 mins. |
| High Variation (Error Bars) | Pipetting error or evaporation. | Use multi-channel pipettes. Fill edge wells with PBS (evaporation barrier) and do not use them for data. |
| Precipitation upon Drug Addition | Compound insolubility in aqueous media. | Check the 2-carbaldehyde analog solubility. If cloudy, the concentration is too high. Lower the max dose. |
| Yellow Media turns Orange | Acidification of media. | If the drug is acidic (oxidation of aldehyde), buffer capacity may be exceeded. Check pH. |
References
-
National Cancer Institute (NCI). NCI-60 Screening Methodology.[10][11] Developmental Therapeutics Program.[10] [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][6][7][8][12][13] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gowda, P., et al. (2020). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents.[14][2][5][3] Journal of Saudi Chemical Society. [Link]
-
Kumar, B., et al. (2018). Benzimidazole derivatives: A review on their medicinal significance and recent advances. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Refat, H. M., et al. (2023).[14] Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.[14][2][5] Bioorganic & Medicinal Chemistry Letters.[4] [Link]
Sources
- 1. Frontiers | Progress on new drug treatments for hepatic echinococcosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticancer Activity Evaluation of Benzimidazole-Based Compounds
[1][2][3][4][5]
Introduction & Scientific Rationale
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural isomorphism with purine nucleosides and indole. This structural fidelity allows them to interact with diverse biological targets, most notably
This guide provides a rigorous, self-validating workflow for evaluating these compounds. Unlike generic screening protocols, this document emphasizes the specific physicochemical properties of benzimidazoles (e.g., solubility challenges) and their dominant mechanism of action (microtubule destabilization).
Workflow Overview
Figure 1: Integrated workflow for the evaluation of benzimidazole derivatives, moving from phenotypic screening to mechanistic validation.
Pre-Analytical Phase: Compound Handling
Benzimidazoles often exhibit poor aqueous solubility due to the planar, lipophilic nature of the bicyclic ring system. Improper solubilization is the leading cause of false negatives in high-throughput screens.
Protocol: Solubilization and Storage
-
Stock Preparation: Dissolve compounds in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .
-
Critical Check: If precipitation is visible, sonicate for 5–10 minutes at 37°C.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).
-
Working Solutions:
-
Dilute stock in cell culture media immediately prior to use.
-
Final DMSO Concentration: Must remain
(v/v) in the well to avoid solvent cytotoxicity. Ideally, aim for .
-
Phenotypic Screening: Cytotoxicity Assays[1]
While the MTT assay is the industry standard, benzimidazoles can sometimes alter mitochondrial respiration (the target of MTT reduction) without immediately killing the cell. Therefore, we recommend the MTT assay for primary screening, validated by SRB (Sulforhodamine B) for confirmed hits to measure protein content directly.
Protocol: MTT Cell Viability Assay
Objective: Determine the IC50 (concentration inhibiting 50% of growth).
Materials:
-
Target Cancer Lines (e.g., MCF-7, A549, HeLa).
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: 100% DMSO.
Step-by-Step Methodology:
-
Seeding: Plate cells in 96-well clear-bottom plates.
-
Density: 3,000–5,000 cells/well (cell line dependent).
-
Edge Effect Control: Fill outer perimeter wells with PBS; do not use for data.
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Add compounds in serial dilution (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin or Nocodazole).
-
Duration: Incubate for 48 or 72 hours.
-
-
MTT Addition:
-
Add 10 µL or 20 µL (10% of total volume) of MTT stock to each well.
-
Incubate for 3–4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO. Shake plate on an orbital shaker for 10 min.
-
-
Read: Measure Absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability:
Mechanistic Validation: Tubulin Polymerization
Since benzimidazoles are classical "spindle poisons" binding to the colchicine site, validating this mechanism is mandatory.
Mechanism of Action Diagram[6]
Figure 2: Mechanistic cascade of benzimidazole-induced cytotoxicity via microtubule destabilization.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Principle: A reporter fluorophore increases in fluorescence intensity as it is incorporated into growing microtubules.[1] Benzimidazoles prevent this increase.
Materials:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanozine Triphosphate).
-
Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA.[2]
-
Fluorometer (Ex: 360 nm / Em: 450 nm).
Step-by-Step Methodology:
-
Preparation (On Ice): Prepare tubulin stock (3 mg/mL) in buffer containing 1 mM GTP. Keep strictly at 4°C to prevent premature polymerization.
-
Plate Setup: Use a 96-well half-area black plate (pre-warmed to 37°C is NOT recommended during setup; keep plate cold until start).
-
Compound Addition: Add 5 µL of 10x compound stock.
-
Initiation: Add 45 µL of cold Tubulin/GTP mix to wells.
-
Kinetics: Immediately place in a fluorometer pre-heated to 37°C .
-
Read: Measure fluorescence every 1 minute for 60 minutes.
Interpretation:
-
Vmax (Slope): Benzimidazoles will significantly reduce the slope of the growth phase compared to vehicle.
-
Lag Time: Benzimidazoles often extend the nucleation phase (lag time).
Cell Cycle & Apoptosis Analysis (Flow Cytometry)
Microtubule inhibition typically results in G2/M phase arrest followed by apoptosis.
Protocol: Annexin V/PI Staining[10][14][15][16]
Materials:
-
Annexin V-FITC (binds externalized Phosphatidylserine).
-
Propidium Iodide (PI) (stains DNA in permeabilized/dead cells).[9]
-
Binding Buffer (HEPES-based, containing Ca²⁺).
Step-by-Step Methodology:
-
Treatment: Treat cells with IC50 concentration of the benzimidazole for 24 hours.
-
Harvesting: Collect cells AND the supernatant (floating dead cells are critical). Use Accutase or trypsin (neutralize quickly).
-
Washing: Wash 2x with cold PBS.
-
Staining:
-
Resuspend
cells in 100 µL Binding Buffer. -
Add 5 µL Annexin V-FITC and 5 µL PI.[3]
-
Incubate 15 min at Room Temperature in the dark .
-
-
Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometer (e.g., BD FACSCanto).
Gating Strategy:
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Primary indicator of mechanism).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q1 (Annexin- / PI+): Necrosis.
References
-
Benzimidazole Mechanism Review (2024)
-
Tubulin Polymeriz
- In Vitro Tubulin Polymerization Assay Kit Protocol (Sigma/Millipore).
-
MTT Assay Limitations & Optimiz
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpret
-
Annexin V/PI Flow Cytometry Protocol
- Annexin V Staining Protocol for Flow Cytometry.
-
Benzimidazole in Clinical Context (Mebendazole/Fenbendazole)
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals.[4]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Using 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in heterocyclic synthesis
Application Note: Strategic Utilization of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in Heterocyclic Synthesis
Executive Summary
This guide details the synthetic utility of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS: 53004-19-6).[1][2] Unlike the parent benzimidazole, this scaffold offers distinct advantages in medicinal chemistry: the 5-methoxy group enhances solubility and provides a hydrogen bond acceptor site critical for kinase interaction, while the 1-methyl group blocks the N-H tautomerism, simplifying NMR characterization and improving metabolic stability against N-glucuronidation. This note provides validated protocols for transforming this aldehyde into high-value bioactive pharmacophores via Schiff base formation and Knoevenagel condensation.[1][2]
Scaffold Analysis & Reactivity Profile
The C-2 aldehyde of the benzimidazole ring is an activated electrophile. The adjacent imidazole nitrogen atoms exert an electron-withdrawing inductive effect (-I), making the carbonyl carbon highly susceptible to nucleophilic attack. However, the 5-methoxy substituent (electron-donating via resonance) slightly tempers this reactivity compared to nitro-substituted analogues, allowing for more controlled reactions with fewer side products (such as self-condensation).[1]
Key Structural Advantages:
-
Metabolic Blocking: The N-methyl group prevents rapid metabolic clearance often seen with free N-H benzimidazoles.[1][2]
-
Electronic Tuning: The 5-OMe group increases electron density in the benzene ring, potentially enhancing
- stacking interactions with aromatic residues in protein binding pockets (e.g., Trp, Phe).
Application I: Synthesis of Bioactive Hydrazones (Schiff Base Formation)
Context: Hydrazone derivatives of benzimidazoles are potent pharmacophores, often exhibiting anti-tubercular and anticancer activity (e.g., Topoisomerase I inhibition). This protocol describes the condensation with a substituted hydrazine.[3][4]
Experimental Protocol
Reagents:
-
Scaffold: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 equiv)[1][2]
-
Nucleophile: 4-Fluorophenylhydrazine hydrochloride (1.1 equiv)[1][2]
-
Catalyst: Glacial Acetic Acid (cat.[5] 2-3 drops)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (190 mg) of the aldehyde in 10 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.
-
Activation: Add 3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity.
-
Addition: Add 1.1 mmol of 4-fluorophenylhydrazine hydrochloride directly to the stirring solution.
-
Reflux: Equip with a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexane). The aldehyde spot (
) should disappear, replaced by a lower product spot (hydrazone).
-
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base often precipitates as a crystalline solid upon cooling.
-
Workup: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
) to remove unreacted hydrazine. -
Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary to obtain analytical grade material.
Data Validation (Expected NMR Signals):
-
Imine Proton (-CH=N-): Singlet,
8.2 – 8.6 ppm.[1][2] -
N-Methyl: Singlet,
3.8 – 3.9 ppm (distinctive diagnostic peak). -
Methoxy: Singlet,
3.85 ppm.
Application II: Knoevenagel Condensation (Conjugation Extension)
Context: Extending the conjugation at the C-2 position is a strategy to create 2-styrylbenzimidazoles , which act as DNA intercalators or fluorescent probes.[2]
Experimental Protocol
Reagents:
-
Scaffold: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 equiv)[1][2]
-
Active Methylene: Malononitrile (1.2 equiv)
-
Base: Piperidine (0.1 equiv)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with 1.0 mmol of aldehyde and 1.2 mmol (79 mg) of malononitrile in 5 mL of Ethanol.
-
Catalysis: Add 10
L of piperidine. The solution may turn yellow/orange immediately, indicating the formation of the enolate and initial attack. -
Reaction: Stir at room temperature for 1 hour. If conversion is slow (checked by TLC), heat to 50°C for 30 minutes.
-
Note: The 5-OMe group donates electrons, making the aldehyde less electrophilic than a 5-NO2 variant; therefore, slightly longer reaction times or heating might be needed compared to electron-deficient analogues.[2]
-
-
Quench/Isolation: Pour the reaction mixture into 20 mL of ice-water. The product (2-(5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methylene)malononitrile) will precipitate.[1][2]
-
Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
Visualizing the Synthetic Logic
The following diagram illustrates the central role of the C-2 aldehyde in divergent synthesis, highlighting the pathways described above.
Caption: Divergent synthetic pathways utilizing the C-2 aldehyde handle for library generation.
Quantitative Comparison of Reaction Conditions
| Reaction Type | Reagent (Nucleophile) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Key Application |
| Schiff Base | 4-Fluorophenylhydrazine | AcOH (cat.) | 78 (Reflux) | 3–5 | 85–92 | Topoisomerase Inhibition |
| Knoevenagel | Malononitrile | Piperidine | 25–50 | 1–2 | 78–85 | Fluorescent Probes |
| Knoevenagel | Acetophenone | NaOH (aq) | 25 | 12–24 | 65–70 | Chalcone Analogues |
| Oxidation | KMnO4 | None | 25 | 0.5 | >90 | Peptidomimetic Building Block |
References
-
Vertex AI Search. (2023). Synthesis of 2-styrylbenzimidazoles from 5-methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde. 6[5][7]
-
National Institutes of Health (NIH). (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. 7[5]
-
MDPI. (2015). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and derivatives. 8
-
Royal Society of Chemistry (RSC). (2023). Recent achievements in the synthesis of benzimidazole derivatives. 9
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents. 10
Sources
- 1. 889951-13-7|1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 3012-80-4|1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: The 2-Formyl-Benzimidazole Scaffold as a Gateway to Bioactive Heterocycles
[1]
Executive Summary
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS: Analogous to 5-methoxy-2-methyl precursors) represents a critical "privileged structure" in modern medicinal chemistry.[1] Unlike its simple unsubstituted analogs, the specific substitution pattern—C5-methoxy (electron-donating, lipophilicity modulator) and N1-methyl (solubility enhancer, tautomer lock)—optimizes this core for high-affinity binding in kinase inhibitors, DNA minor groove binders, and antimicrobial agents.
This guide provides a validated technical roadmap for utilizing this aldehyde intermediate to synthesize diverse libraries of bioactive compounds, specifically focusing on Schiff base formation , bis-benzimidazole construction , and styryl-linked pharmacophores .
Chemical Profile & Mechanistic Rationale[1][2][3][4][5][6]
Structural Logic
The molecule functions as an electrophilic "warhead" anchor.[1] The aldehyde at C2 is highly reactive due to the electron-withdrawing nature of the imidazole ring (C=N bond), while the N1-methyl group prevents tautomerization, ensuring regiospecificity in downstream reactions.
| Feature | Chemical Function | Medicinal Benefit |
| C2-Aldehyde (-CHO) | Electrophile for condensation | Enables rapid library generation (Schiff bases, olefins).[1] |
| C5-Methoxy (-OCH₃) | Electron Donor (+M effect) | Increases electron density at the binding face; mimics purine/nucleotide features.[1] |
| N1-Methyl (-CH₃) | Steric/Electronic Lock | Improves metabolic stability; prevents N-H hydrogen bond donation (modulating permeability).[1] |
Strategic Pathway Visualization
The following diagram illustrates the central role of this aldehyde in divergent synthesis workflows.
Figure 1: Divergent synthetic utility of the 2-carbaldehyde intermediate. The SeO2 oxidation route is the industry standard for generating the aldehyde functionality.
Protocol 1: Synthesis of the Aldehyde Intermediate
Note: This compound is often synthesized in-house as it is unstable upon long-term storage.[1] The following is a standard Selenium Dioxide oxidation protocol adapted for high yield.
Objective: Convert 5-methoxy-1,2-dimethyl-1H-benzimidazole to the 2-carbaldehyde derivative.
Materials
-
Substrate: 5-Methoxy-1,2-dimethyl-1H-benzimidazole (10 mmol)
-
Oxidant: Selenium Dioxide (SeO₂, 12 mmol)
-
Solvent: 1,4-Dioxane (wet, containing 2% water to facilitate the reaction)
-
Workup: Celite 545, Dichloromethane (DCM), Sodium Bicarbonate.
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (1.76 g, 10 mmol) in 1,4-dioxane (40 mL).
-
Oxidant Addition: Add Selenium Dioxide (1.33 g, 12 mmol) in a single portion. Caution: SeO₂ is toxic. Work in a fume hood.
-
Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde typically appears as a lower Rf spot compared to the methyl precursor.
-
Filtration: Cool the reaction mixture to room temperature. Filter the black selenium precipitate through a pad of Celite 545. Wash the pad with hot dioxane (2 x 10 mL).
-
Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oily residue.
-
Purification: Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) to remove selenous acid byproducts. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from Ethanol/Hexane (1:3) to yield the target aldehyde as a pale yellow solid.
Quality Control Check:
-
¹H NMR (DMSO-d₆): Look for the characteristic aldehyde singlet (-CHO) at δ 9.8–10.1 ppm .
-
IR: Strong carbonyl stretch at ~1690 cm⁻¹ .[1]
Protocol 2: Library Generation of Anticancer Schiff Bases
Application: Targeting Topoisomerase I and Aurora Kinase.[1] Mechanism: The imine (-CH=N-) linkage mimics the peptide bond, allowing the benzimidazole core to intercalate into DNA or bind kinase ATP pockets.
Materials
-
Aldehyde: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq)
-
Amine Partners: Various substituted anilines (e.g., 4-fluoroaniline, 4-nitroaniline) or hydrazides (1.0 eq).
-
Catalyst: Glacial Acetic Acid (catalytic drops).
-
Solvent: Ethanol (Absolute).
Step-by-Step Methodology
-
Mixing: Dissolve the aldehyde (1 mmol) in absolute ethanol (10 mL).
-
Amine Addition: Add the stoichiometric equivalent (1 mmol) of the chosen amine/hydrazide.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 3–5 hours.
-
Observation: A color change (often to yellow or orange) indicates imine formation.
-
-
Precipitation: Cool the mixture to 0°C (ice bath). The Schiff base usually precipitates out.
-
Isolation: Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.
-
Validation:
-
IR: Disappearance of C=O stretch (1690 cm⁻¹) and appearance of C=N stretch (1610–1630 cm⁻¹ ).[1]
-
Data Interpretation: Structure-Activity Relationship (SAR)
When designing these libraries, prioritize the following substitutions on the amine partner:
| Substituent (R) | Effect on Bioactivity | Target Application |
| 4-Fluoro / 4-Chloro | Increases metabolic stability & lipophilicity.[1] | Anticancer (Colon/Breast) |
| 4-Nitro | Strong electron withdrawal; enhances DNA intercalation.[1] | Antimicrobial |
| Hydrazide (-NH-CO-R) | Adds H-bond donors/acceptors.[1] | Antiviral / Kinase Inhibition |
Advanced Application: Bis-Benzimidazole DNA Binders
Context: Bis-benzimidazoles (like Hoechst 33258) are premier DNA minor groove binders.[1] This aldehyde allows for the synthesis of asymmetric bis-benzimidazoles.
Reaction Logic
Condensation of the Aldehyde with 3,4-diaminobenzoic acid (or similar diamine) under oxidative conditions yields a bis-benzimidazole.[1]
Figure 2: SAR logic for bis-benzimidazole design using the 5-methoxy-1-methyl scaffold.
Protocol Summary:
References
-
Synthesis & Anticancer Activity: Magd-El-Din, A. A., et al. (2018).[2] "Benzimidazole-Schiff bases and their complexes: Synthesis, anticancer activity and molecular modeling."[2][3] Zeitschrift für Naturforschung C.
-
Schiff Base Protocols: Hranjec, M., et al. (2011).[4] "Synthesis, spectroscopic characterization and antiproliferative evaluation in vitro of novel Schiff bases related to benzimidazoles." European Journal of Medicinal Chemistry.
-
Omeprazole/Benzimidazole Chemistry: "Synthesis of 5-methoxy-2-mercaptobenzimidazole." PrepChem.
-
General Benzimidazole Reviews: Tahlan, S., et al. (2019). "Benzimidazole scaffolds as promising antiproliferative agents: A review." BMC Chemistry.
-
DNA Binding Mechanism: Pandey, S., et al. (2022).[5] "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega.[1]
Sources
- 1. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Protocol Series: Metallopharmaceutical Development of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Schiff Bases
Executive Summary & Pharmacophore Rationale
This Application Note outlines the optimized workflow for synthesizing and evaluating transition metal complexes derived from 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde .
Scientific Rationale: The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for purine bases (adenine/guanine).[1] The specific derivative selected here offers distinct advantages:
-
1-Methyl Substitution: Blocks the N1 position, preventing tautomerization and forcing coordination exclusively through the N3 nitrogen and the Schiff base imine nitrogen. This reduces isomer heterogeneity in metal complexes.
-
5-Methoxy Group: An electron-donating group (EDG) that increases the electron density on the benzimidazole ring, potentially enhancing the Lewis basicity of the N3 donor and improving the stability of the resulting metal chelates.
-
Schiff Base Linker: The azomethine (-CH=N-) linkage provides a versatile "spacer" that can be tailored with various amines (aromatic, aliphatic, or amino acids) to modulate lipophilicity and DNA-binding modes.
Phase I: Ligand Synthesis (Schiff Base Formation)[2]
The first critical step is the condensation of the aldehyde with a primary amine. This protocol assumes the use of a representative aromatic amine (e.g., 4-aminoantipyrine or aniline derivative) to form a bidentate or tridentate ligand.
Reagents & Equipment
-
Precursor: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq).
-
Amine: Primary aromatic amine (1.0 eq).
-
Solvent: Absolute Ethanol or Methanol (Anhydrous).
-
Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops).
-
Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer.
Synthetic Workflow
-
Dissolution: Dissolve 2 mmol of the aldehyde in 20 mL of hot absolute ethanol.
-
Addition: Add 2 mmol of the primary amine dropwise to the aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, pour into crushed ice.
-
Purification: Filter the solid product, wash with cold ethanol, and recrystallize from ethanol/DMF.
Visualization: Ligand Synthesis Logic
Figure 1: Step-wise condensation mechanism. The acid catalyst is crucial for activating the carbonyl group, especially given the steric bulk of the 1-methyl group.
Phase II: Metal Complexation
This phase involves coordinating the synthesized ligand (L) with transition metal salts (M = Cu(II), Co(II), Ni(II), Zn(II)).[2][3][4][5]
Stoichiometry & Coordination Chemistry
-
1:1 Complexes [MLCl₂]: Typically formed with tridentate ligands or when steric hindrance is high.
-
1:2 Complexes [ML₂]Cl₂: Common for bidentate ligands, forming octahedral (Ni, Co) or distorted octahedral/square planar (Cu) geometries.
Protocol (General Reflux Method)
-
Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 25 mL hot methanol.
-
Metal Solution: Dissolve 2 mmol (for 1:1) or 1 mmol (for 1:2) of the metal chloride/acetate in 15 mL methanol.
-
Reaction: Add the metal salt solution dropwise to the ligand solution under constant stirring.
-
Reflux: Reflux for 3–5 hours. The color usually changes (e.g., Cu: Green/Blue, Co: Pink/Brown).
-
pH Adjustment: For some complexes, adjusting pH to ~6.0–7.0 with dilute ammonia/sodium acetate aids precipitation.
-
Isolation: Filter the precipitate, wash with hot water (to remove unreacted metal salts) and methanol, then dry in vacuo over anhydrous CaCl₂.
Visualization: Coordination Strategy
Figure 2: Coordination outcomes depend on the metal ion's d-electron configuration and the ligand-to-metal ratio.
Phase III: Characterization Matrix
A "Self-Validating System" requires checking specific spectral markers to confirm coordination.
| Technique | Parameter | Expected Observation | Mechanistic Insight |
| FT-IR | Shift to lower frequency (e.g., 1620 | Indicates donation of lone pair from imine Nitrogen to Metal. | |
| FT-IR | Shift in benzimidazole ring vibration | Confirming coordination via N3 of the benzimidazole ring. | |
| ¹H NMR | -CHO Proton | Disappearance of singlet at ~10.0 ppm | Confirms successful Schiff base condensation (Ligand Purity). |
| UV-Vis | d-d Transitions | New bands in 400–700 nm region | Diagnostic of geometry (e.g., broad band ~600nm for octahedral Co(II)). |
| Molar Cond. | Conductivity | Low values (< 20 | Indicates non-electrolytic nature (Cl⁻ ions are coordinated, not free). |
| ESR | g-values | Confirms unpaired electrons (e.g., Cu(II) |
Phase IV: Biological Evaluation Protocols
The 5-methoxy-1-methylbenzimidazole moiety is a known DNA intercalator. The metal center often enhances this affinity via electrostatic attraction to the phosphate backbone.
DNA Binding Assay (UV-Vis Titration)
Objective: Determine the intrinsic binding constant (
-
Preparation: Prepare a fixed concentration of Metal Complex (
) in Tris-HCl buffer (pH 7.2). -
Titration: Add incremental amounts of Ct-DNA (
) to the sample and reference cells. -
Observation: Monitor the absorption band (usually
or MLCT).-
Hypochromism: Decrease in absorbance (Indicates intercalation).
-
Bathochromic Shift: Red shift (Indicates stabilization of the aromatic system in the DNA stack).
-
-
Calculation: Use the Wolfe-Shimer equation to plot
vs to find .
Antimicrobial Screening (MIC Determination)
Objective: Compare the efficacy of the Ligand vs. the Metal Complex.
-
Method: Broth Microdilution (CLSI Standards).
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Control: Ciprofloxacin or Fluconazole.
-
Expectation: Metal complexes often show lower MIC (higher potency) than free ligands due to Overtone's Concept and Tweedy's Chelation Theory (Chelation reduces polarity of the metal ion, increasing lipophilicity and cell wall penetration).
References
-
Joseyphus, R. S., et al. (2025).[6] Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica.[6] Link
-
Alaghaz, A. N., et al. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Journal of Molecular Structure. Link
-
Al-Amiery, A. A., et al. (2021).[7] Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 2-Aminobenzimidazole. Letters in Applied NanoBioScience. Link
-
Rani, R., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. RSC Advances. Link
-
Malik, M. A., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijsra.net [ijsra.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Handling 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Derivatives
[1]
Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming Solubility & Aggregation Challenges in Synthesis and Assays Assigned Specialist: Senior Application Scientist
Executive Summary: The "Brick" Phenomenon
The molecule 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde presents a classic medicinal chemistry challenge. While the 5-methoxy group offers a hydrogen bond acceptor, the core benzimidazole scaffold is planar, rigid, and highly lipophilic. The 1-methyl substitution removes the N-H donor capability, preventing water-bridged hydrogen bonding networks that often aid solubility in non-methylated analogs.[1]
Consequently, this molecule exhibits high crystal lattice energy due to strong
Module A: Synthesis & Purification Troubleshooting
Issue: The product precipitates prematurely during reaction or traps impurities during workup, resisting standard chromatography.
Technical Insight: The Bisulfite Adduct Strategy
Because this molecule contains a reactive aldehyde handle at the C2 position, you can exploit a reversible chemical modification to solubilize and purify it without column chromatography.
Protocol: Bisulfite Purification
-
Dissolution: Suspend your crude insoluble solid in a minimal amount of Ethanol (EtOH).
-
Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (
) (1.5 equivalents). -
Mechanism: The aldehyde reacts to form a water-soluble
-hydroxy sulfonate salt.[1]-
Observation: The solid should dissolve into the aqueous phase.
-
-
Filtration: Filter the solution to remove non-aldehyde organic impurities (which remain insoluble).
-
Wash: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) to remove soluble organic impurities.
-
Reversal: Basify the aqueous layer carefully with Sodium Carbonate (
) or dilute NaOH to pH 10-11.[1] -
Recovery: The parent aldehyde will precipitate as the adduct collapses. Filter the pure solid.
Recrystallization Solvent Systems
If the bisulfite method is not suitable, use these binary solvent systems designed to break
| Solvent System | Ratio (v/v) | Application |
| DMF / Water | 10:1 | Dissolve in hot DMF; add water dropwise until turbid.[1] Cool slowly. |
| Acetonitrile / EtOH | 1:1 | Good for removing polar impurities.[1] |
| Acetic Acid / Water | N/A | Dissolve in minimal hot acetic acid; precipitate with water. (Risk: Oxidation). |
Workflow Diagram: Purification Decision Tree
Caption: Decision matrix for purifying insoluble benzimidazole aldehydes, prioritizing chemical purification over chromatography.
Module B: Analytical Characterization (NMR/LCMS)
Issue: Broad peaks in
Root Cause: The planar benzimidazole rings stack in solution (concentration-dependent aggregation), causing anisotropic broadening.
Troubleshooting Protocol:
-
Solvent: Switch from
to DMSO-d6 . The sulfoxide oxygen is a better H-bond acceptor than the chlorine in chloroform. -
De-aggregation Agent: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube.[1]
-
Temperature: Run the NMR experiment at 323 K (50°C) . Increased thermal energy disrupts intermolecular forces.
Module C: Biological Assay Formulation
Issue: Compound precipitates immediately upon addition to cell culture media (aqueous buffer), causing false negatives or toxicity artifacts.
Strategy 1: Cyclodextrin Complexation (Recommended)
Benzimidazoles fit ideally into the hydrophobic cavity of
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in PBS or water.[1] -
Dissolve the benzimidazole derivative in 100% DMSO at 500x the final assay concentration.
-
Dilution Step: Dilute the DMSO stock 1:10 into the Cyclodextrin solution with vortexing.
-
Add this intermediate mix to your cell media.
-
Result: Prevents the "crash out" shock that happens when pure DMSO hits pure water.
-
Strategy 2: Salt Formation (In Situ)
For acute assays (short duration), generate the Mesylate or Hydrochloride salt in situ.
-
Method: Dissolve compound in 0.1 M Methanesulfonic acid (in water/DMSO mix).
-
Warning: The aldehyde group is sensitive to oxidation. Prepare fresh.
Solubility Data & Formulation Guide
| Solvent / Carrier | Solubility Estimate | Usage Note |
| Water (pH 7) | < 0.01 mg/mL | Practically insoluble.[1] Do not use as stock. |
| DMSO | > 20 mg/mL | Standard stock solvent. Freezes at 18°C. |
| Ethanol | ~ 1-5 mg/mL | Moderate solubility.[1] Good for evaporation steps. |
| 20% HP- | ~ 2-5 mg/mL | Best for Bioassays. Forms inclusion complex.[1] |
| 0.1 M HCl | ~ 10 mg/mL | Soluble as salt.[1] Risk of aldehyde degradation. |
Mechanism Diagram: Solubilization Pathways
Caption: Three primary pathways to introduce the lipophilic benzimidazole aldehyde into aqueous biological systems.
Frequently Asked Questions (FAQ)
Q: My aldehyde is turning into a carboxylic acid during storage. How do I prevent this? A: Benzimidazole-2-carbaldehydes are prone to auto-oxidation.[1]
-
Storage: Store the solid under Argon or Nitrogen at -20°C.
-
Purification: If oxidation occurs, use the Bisulfite Method (Module A). The carboxylic acid impurity will not form a bisulfite adduct and will remain in the aqueous wash, effectively separating it from the aldehyde.
Q: Can I use PEG-400 as a cosolvent? A: Yes. A mixture of PEG-400 (30%) / Ethanol (10%) / Water (60%) is often effective for animal dosing (IP/PO), though Cyclodextrins are preferred for IV or cell culture to avoid solvent toxicity.[1]
Q: Why does the 1-methyl group make solubility worse?
A: The unsubstituted benzimidazole (N-H) can act as a hydrogen bond donor to water. Methylating it removes this donor capability, increasing the
References
-
Solubility of Benzimidazoles: Wang, J., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data. (2020). [1]
-
Cyclodextrin Complexation: Moriwaki, C., et al. "Enhancement of solubility and dissolution rate of benzimidazole derivatives by complexation with cyclodextrins." Brazilian Journal of Pharmaceutical Sciences. (2019).
-
pKa Determination: "Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy." Journal of Physical Organic Chemistry. (2015).
-
Bisulfite Purification: "Purification of Aldehydes via Bisulfite Adducts." Common Organic Chemistry Protocols.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.
Technical Support Center: Knoevenagel Condensation for Benzimidazole Aldehydes
Core Directive & Scientific Rationale
The Knoevenagel condensation of benzimidazole-2-carbaldehyde presents unique challenges compared to standard aromatic aldehydes. The presence of the imidazole ring introduces two critical variables:
-
Basic Nitrogen Interference: The pyridine-like nitrogen (N3) can interact with Lewis acid catalysts.
-
Acidic Proton Competition: The pyrrole-like nitrogen (N1-H) has a pKa ~12. Strong bases used to deprotonate the active methylene compound may first deprotonate the benzimidazole ring, creating an anionic species that reduces the electrophilicity of the aldehyde carbonyl via resonance donation.
This guide prioritizes mild, reversible base catalysis and green activation methods (Microwave/Ionic Liquids) to circumvent these electronic penalties.
Reaction Mechanism & Critical Pathways[1]
Understanding the competition between the desired pathway and inhibitory side-reactions is vital for optimization.
Figure 1: Mechanistic Pathway & Competitive Inhibition
Caption: Figure 1. The primary Knoevenagel pathway (Green/Blue) vs. the competitive N-deprotonation pathway (Red) which deactivates the aldehyde.
Standard & Advanced Protocols
Protocol A: The "Gold Standard" (Ethanol/Piperidine)
Best for: Initial screening, scaling up <10g, and temperature-sensitive substrates.
-
Stoichiometry: Dissolve Benzimidazole-2-carbaldehyde (1.0 equiv) and Active Methylene (1.1 equiv) in Absolute Ethanol (5 mL/mmol).
-
Catalyst: Add Piperidine (0.1 equiv).
-
Why: Piperidine forms a transient iminium ion with the aldehyde, activating it towards nucleophilic attack, while being basic enough to deprotonate malononitrile/cyanoacetate.
-
-
Reflux: Heat to 78°C (reflux) for 2–4 hours.
-
Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 4:6). Look for the disappearance of the aldehyde spot.
-
Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.[1]
Protocol B: Microwave-Assisted Green Synthesis (Water)
Best for: High-throughput libraries, difficult substrates, and "Green Chemistry" compliance.
-
Setup: In a microwave vial, mix Benzimidazole-2-carbaldehyde (1.0 mmol) and Active Methylene (1.1 mmol).
-
Solvent: Add Water (2 mL).
-
Note: The reagents will likely not dissolve. This is a "on-water" reaction where hydrophobic effects accelerate the rate.
-
-
Irradiation: Heat at 140 W / 80°C for 5–10 minutes.
-
Isolation: Cool to RT. The solid product is filtered, washed with water, and recrystallized from Ethanol.
-
Yield Advantage: Often boosts yields from ~70% to >90% compared to thermal reflux [1].
-
Troubleshooting Center (FAQ)
Category 1: Yield & Conversion
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: The Knoevenagel condensation is reversible. Water accumulation drives the equilibrium back to the starting materials.
-
Fix 1 (Chemical): Add 4Å Molecular Sieves to the reaction mixture to scavenge water.
-
Fix 2 (Physical): If using a high-boiling solvent (Toluene), use a Dean-Stark trap.
-
Fix 3 (Solvent): Switch to Acetic Acid with Ammonium Acetate. The solvent acts as a dehydrating agent, pushing the equilibrium forward.
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: This is likely the Michael Addition product.
-
Cause: If you leave the reaction too long or use excess active methylene, a second molecule of active methylene attacks the newly formed double bond.
-
Solution: Reduce reaction time and strictly control stoichiometry (1:1 ratio).
Category 2: Solubility & Handling
Q: My benzimidazole aldehyde is not dissolving in Ethanol. A: Benzimidazoles can be stubborn due to H-bonding.
-
Alternative Solvent: Use DMF or DMSO at 80°C.
-
Ionic Liquids: Use [bmim][BF4] . It acts as both solvent and catalyst, often resolving solubility issues while accelerating the reaction [2].[2]
Q: The product is "oiling out" instead of precipitating. A: This is common when impurities are present.
-
Troubleshoot: Evaporate the solvent completely. Redissolve in a minimum amount of hot Ethanol, then add dropwise water (anti-solvent) while scratching the glass side with a spatula to induce nucleation.
Optimization Data Summary
The following table summarizes expected yields based on solvent/catalyst systems for Benzimidazole-2-carbaldehyde + Malononitrile.
| Solvent System | Catalyst | Cond. | Time | Yield | Ref |
| Ethanol | Piperidine | Reflux | 3 h | 75-82% | [3] |
| Water | None (MW) | 80°C | 5 min | 92-96% | [1] |
| [bmim][BF4] | None | RT | 15 min | 90% | [2] |
| Glycerol | None | 80°C | 30 min | 88% | [4] |
Decision Tree for Protocol Selection
Use this logic flow to determine the best starting point for your specific derivative.
Caption: Figure 2. Decision matrix for selecting and troubleshooting reaction conditions.
References
-
Microwave Assisted Synthesis of Benzimidazole Derivatives. Organic Chemistry Portal. Retrieved from [Link]
- Ionic liquid mediated Knoevenagel condensation.Journal of Molecular Liquids, 2012.
-
Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. ResearchGate. Retrieved from [Link]
- Glycerol as a green solvent for Knoevenagel condensation.Green Chemistry Letters and Reviews.
Sources
Side reactions in the Wittig reaction with 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Topic: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization[1]
Technical Brief: The Substrate Profile
Before troubleshooting, we must understand the unique electronic environment of your substrate. 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde presents a specific challenge profile in Wittig olefinations:
-
The N3-Coordination Trap: Unlike simple benzaldehydes, the imidazole nitrogen (N3) is a Lewis base. It can coordinate with lithium ions (Li⁺) generated from standard bases (like n-BuLi). This stabilizes the betaine intermediate , preventing the collapse to the oxaphosphetane and halting the reaction or altering stereoselectivity [1].
-
Electronic Push-Pull: The 5-methoxy group (EDG) pushes electron density into the ring, slightly deactivating the C2-aldehyde compared to a nitro-benzimidazole. However, the C2 position remains highly electrophilic.
-
Oxidative Instability: 2-Formylbenzimidazoles are prone to auto-oxidation to the corresponding carboxylic acid (5-methoxy-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid), which immediately quenches the reactive ylide [2].[1]
Diagnostic Center: Troubleshooting Side Reactions
Symptom A: Reaction Stalls at Intermediate (Low Yield of Alkene)
Diagnosis: Lithium-Betaine Stabilization (The "Salt Effect") If you used n-BuLi or LDA as a base, the generated Lithium salts (LiBr/LiI) can coordinate between the betaine oxygen and the benzimidazole N3 nitrogen. This forms a stable chelate that refuses to eliminate triphenylphosphine oxide.
-
Corrective Action: Switch to Lithium-Free Conditions . Use Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) in THF. The larger counter-cations (Na⁺, K⁺) coordinate poorly, allowing the reaction to proceed.
Symptom B: Recovery of Starting Material (White Solid Precipitate)
Diagnosis: Aldehyde Auto-Oxidation The "unreacted starting material" often turns out to be the carboxylic acid derivative. The ylide acts as a base, deprotonating the acid instead of attacking the carbonyl.
-
Validation: Check the NMR of the recovered solid. A shift in the C2 proton or loss of the aldehyde proton (approx. 9.8-10.0 ppm) confirms oxidation.
-
Corrective Action: Purify the aldehyde immediately before use via rapid filtration through a short silica plug or recrystallization. Perform the reaction under strict Argon atmosphere.
Symptom C: Complex Mixture / Ring Degradation
Diagnosis: Nucleophilic Attack on the Heterocycle If the ylide formation is incomplete or if excess strong base (n-BuLi) is present, the base may attack the electrophilic C2 position of the benzimidazole ring directly, leading to ring-opening or alkylation side products [3].
-
Corrective Action: Ensure the ylide is fully generated before adding the aldehyde. Use a titration indicator (like N-benzylbenzamide) or switch to a milder base (NaH) to ensure no free strong nucleophile exists when the aldehyde is introduced.
Decision Logic & Mechanism Visualization
The following diagram illustrates the critical decision pathways for troubleshooting this specific reaction.
Caption: Diagnostic flowchart for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Wittig failures.
Optimized Experimental Protocol
Objective: Synthesis of 2-vinylbenzimidazole derivative minimizing N-coordination and oxidation.
Reagents:
-
Phosphonium Salt (1.1 equiv)[1]
-
Base: NaHMDS (1.0 M in THF, 1.1 equiv) or KOtBu (sublimed grade).[1]
-
Substrate: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 equiv).[1]
-
Solvent: Anhydrous THF (freshly distilled/dried).
Procedure:
-
Ylide Generation (The "Red" Phase):
-
In a flame-dried Schlenk flask under Argon, suspend the phosphonium salt in anhydrous THF.
-
Cool to 0°C (ice bath).
-
Add NaHMDS dropwise. Why? NaHMDS is non-nucleophilic and bulky, preventing ring attack. The Na⁺ counter-ion minimizes chelation.
-
Stir for 30-60 mins. The solution should turn a characteristic color (often yellow/orange for unstabilized ylides).
-
-
Aldehyde Addition:
-
Dissolve the benzimidazole aldehyde in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the ylide at 0°C.
-
Critical Step: Allow the reaction to warm to Room Temperature slowly.
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc.
-
Purification Note: Triphenylphosphine oxide (TPPO) is difficult to separate from benzimidazoles.[1] Use a solvent system of Hexane:EtOAc:Et3N (to prevent streaking of the basic benzimidazole) or triturate the crude mixture with cold diethyl ether (TPPO precipitates; product often stays in solution or vice versa depending on lipophilicity).
-
Frequently Asked Questions (FAQs)
Q1: Why am I getting the Z-isomer (cis) when I want the E-isomer (trans)? A: Benzimidazole-2-carbaldehyde is an aromatic aldehyde. If you are using a non-stabilized ylide (alkyl group on Phosphorus), the "Salt-Free" conditions (NaHMDS) described above actually promote the Z-alkene (kinetic control).
-
To get E-alkene: You must use the Schlosser Modification (add PhLi at -78°C to the betaine, then HCl) OR use a stabilized ylide (e.g., ester/ketone group) which naturally favors E via thermodynamic control [4].[1] Alternatively, switch to the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester.[2][3]
Q2: Can I use aqueous NaOH/DCM (Phase Transfer) conditions? A: Yes, but with caution. While robust for simple substrates, the hydrolysis of the benzimidazole imine bond (C=N) is possible under highly alkaline aqueous conditions over long periods. If you choose Phase Transfer Catalysis (PTC), use 18-crown-6 or TEBA and keep reaction times under 2 hours.[1]
Q3: The reaction turns black upon adding the aldehyde. What happened? A: This indicates decomposition, likely polymerization or ring opening. This usually happens if there is excess base remaining in the solution that attacks the aldehyde or the ring. Ensure you use exactly 1:1 stoichiometry of Base:Phosphonium salt, or a slight deficit of base (0.95 equiv) to ensure no free base exists to attack the benzimidazole.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927.[1]
-
Taran, A. S., et al. (2025).[1] The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives... Research Results in Pharmacology. (Context on Benzimidazole stability/synthesis).
-
Vedejs, E., & Peterson, M. J. (1994).[1] Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85. (Mechanistic details on heterocycle interference).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General Wittig Selectivity Rules).
Sources
Troubleshooting low yields in Schiff base formation with substituted benzimidazoles
Technical Support Center: Optimizing Schiff Base Formation with Substituted Benzimidazoles
Current Status: Operational Subject: Troubleshooting Low Yields & Hydrolysis Issues Ticket Priority: High (Research/Production Critical)
Introduction: The Nucleophilicity Paradox
Welcome to the technical guide for benzimidazole functionalization. If you are experiencing low yields (<40%) or difficulty isolating stable products, you are likely battling the inherent electronic deactivation of the benzimidazole ring.
The Core Problem: Unlike simple aliphatic amines, the 2-amino group on a benzimidazole is not a strong nucleophile.[1] The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient imidazole ring (guanidine-like resonance).[1] Consequently, it struggles to attack the carbonyl carbon of the aldehyde without catalytic assistance. Furthermore, the resulting imine (Schiff base) is prone to hydrolysis, often decomposing back to starting materials during standard purification.
Module 1: Diagnostic Workflow
Before altering your chemistry, determine the failure point using this logic flow.
Figure 1: Decision tree for diagnosing reaction failures based on Thin Layer Chromatography (TLC) evidence.
Module 2: Critical Reaction Parameters
Catalysis: The "Goldilocks" Zone
You must activate the aldehyde carbonyl without deactivating the amine.
-
The Error: Using strong mineral acids (HCl, H₂SO₄). These protonate the benzimidazole nitrogen (pKa ~5.5), completely killing nucleophilicity.
-
The Fix: Use Glacial Acetic Acid (AcOH) .[1][2] It is weak enough to protonate the carbonyl oxygen (enhancing electrophilicity) but leaves a sufficient fraction of free amine available for attack.
-
Protocol: Add 2-3 drops of glacial AcOH per 1 mmol of substrate in ethanol.
Energy Input: Microwave vs. Thermal Reflux
For substituted benzimidazoles, thermal reflux is often inefficient due to slow kinetics.[1] Microwave irradiation is the superior method for this specific transformation.[1]
Comparative Data: Thermal vs. Microwave Synthesis
| Parameter | Conventional Reflux | Microwave Irradiation (MW) |
| Reaction Time | 2 - 8 Hours | 2 - 10 Minutes |
| Typical Yield | 30% - 48% | 75% - 88% |
| Solvent | Ethanol (Large volume) | Ethanol (Min.[1] volume) or Solvent-free |
| Purity (Crude) | Low (requires column) | High (often recrystallization only) |
Data Source: Comparative studies on benzimidazole derivatives [1, 2].[1][3][4]
Water Management (Thermodynamics)
The reaction is an equilibrium:
-
Issue: If water is not removed, the equilibrium shifts left (hydrolysis).
-
The Fix:
-
Reflux: Add 4Å Molecular Sieves directly to the reaction flask.
-
Microwave: The rapid heating often drives water off, but ensuring dry solvents (absolute ethanol) is critical.
-
Module 3: Electronic Effects of Substituents
The substituents on your benzimidazole ring (
Scenario A: Electron-Withdrawing Group (EWG) on Benzimidazole (e.g., -NO₂, -Cl) [1]
-
Effect: Reduces electron density at the 2-NH₂.[1] Nucleophilicity drops drasticallly.[1]
-
Troubleshooting:
Scenario B: Electron-Donating Group (EDG) on Aldehyde (e.g., -OMe, -OH) [1]
-
Effect: Stabilizes the carbonyl, making it less electrophilic.
-
Troubleshooting:
Module 4: Isolation & Purification (The "Disappearing Product")
If TLC shows product, but you isolate starting material, you are likely hydrolyzing the imine during workup.
-
The Trap: Silica Gel Chromatography. Silica is slightly acidic.[1] As the Schiff base travels down the column, the acid-catalyzed hydrolysis reverses your reaction.
-
The Solution:
-
Recrystallization: This is the gold standard.[1] Cool the reaction mixture (ice bath). The Schiff base is often less soluble than the starting materials in ethanol. Filter the precipitate.[1][7]
-
Basic/Neutral Alumina: If chromatography is necessary, use Neutral Alumina or Basic Alumina , never silica.[1]
-
Non-Aqueous Workup: Avoid aqueous acid washes.[1]
-
Standard Operating Procedure (SOP): Microwave-Assisted Synthesis
Objective: Synthesis of 2-(substituted-benzylideneamino)-benzimidazole.
-
Preparation: In a microwave-safe vial, dissolve 2-aminobenzimidazole (1.0 eq) and the substituted aldehyde (1.0 eq) in minimal Absolute Ethanol (2-3 mL per mmol).
-
Catalysis: Add Glacial Acetic Acid (catalytic amount, ~2 drops).
-
Irradiation: Irradiate at 140-160 Watts (or set temperature to 80°C if using a reactor) for 2-4 minutes .
-
Interval Method: If using a domestic microwave (not recommended but common), heat in 30-second bursts, shaking in between to prevent superheating.[1]
-
-
Monitoring: Check TLC (Mobile Phase: Toluene:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
-
Isolation:
-
Purification: Recrystallize from hot ethanol.
Mechanism of Failure (Visualized)
Understanding the mechanism helps predict where the reaction stalls.
Figure 2: Reaction mechanism highlighting the reversible nature and the critical dehydration step.[1]
Frequently Asked Questions (FAQs)
Q: My product is an oil that won't solidify. What now? A: This is common with "wet" solvents.[1]
-
Evaporate the solvent completely.[1]
-
Triturate (grind) the oil with cold Diethyl Ether or Hexane . This removes non-polar impurities and induces crystallization.[1]
-
If it persists, dissolve in minimal DCM and precipitate by slowly adding Hexane.[1]
Q: Can I use p-Toluenesulfonic Acid (p-TSA) instead of Acetic Acid? A: Yes, but be careful.[1] p-TSA is stronger.[1] Use strictly catalytic amounts (<1 mol%).[1] If you use too much, you will salt out the benzimidazole amine and stop the reaction.
Q: The NMR shows a peak at 9.8 ppm and broad peaks at 4-6 ppm.[1] Did it work? A: No.
-
9.8 ppm: Likely the unreacted aldehyde proton.[1]
-
4-6 ppm: Unreacted amine (
).[1] -
Success Indicator: A sharp singlet around 8.5 - 9.2 ppm (the Azomethine
proton) and the disappearance of the signal.[1]
References
-
Shrivastava, G., et al. (2018).[1][4] Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. International Journal of Pharmaceutical Sciences and Drug Research, 10(4), 293-296.[1][4]
-
Al-Azzawi, A. M., & Hamd, A. R. (2015).[1] Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole Derivatives. European Journal of Chemistry, 6(2), 163-168.[1]
-
Prakash, A., & Adhikari, D. (2011).[1][5] Application of Schiff bases and their metal complexes: A Review. International Journal of ChemTech Research, 3(4), 1891-1896.[1][5]
-
Suresh, S., et al. (2016).[1] Comparison of antibacterial and antifungal activity of 5-amino-2-mercapto benzimidazole derivatives. Karbala International Journal of Modern Science, 2(2), 129-137.[1][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
Improving the efficiency of chalcone synthesis from 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Topic: Optimization of Claisen-Schmidt Condensation for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Technical Overview & Mechanistic Insight
The Substrate Challenge: You are working with 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde .[1] Unlike simple benzaldehydes, this heterocyclic substrate presents unique electronic challenges.
-
Electronic Deactivation: The 5-methoxy group is a strong Electron Donating Group (EDG).[1] Through resonance, it increases electron density within the benzimidazole ring, rendering the carbonyl carbon at the C2 position less electrophilic.
-
Steric & Solubility Factors: The N-methyl group prevents tautomerization but increases lipophilicity, often causing solubility issues in standard aqueous-alcoholic basic media.[1]
The Reaction: The synthesis follows the Claisen-Schmidt Condensation pathway.[2][3][4][5][6] Your benzimidazole aldehyde acts as the electrophile (acceptor), and an acetophenone derivative acts as the nucleophile (donor/enolate source).[1]
Key Success Factor: Because the aldehyde is electronically deactivated, standard conditions often result in stalled reactions or low yields (40-60%).[1] Driving this reaction to >85% yield requires forcing conditions (Microwave/Ultrasound) or optimized basicity to shift the equilibrium toward the dehydration step.
Standard Operating Procedures (SOPs)
Method A: The "Gold Standard" (Robust & Scalable)
Best for: Large batches (>5g) where monitoring is critical.[1]
Reagents:
-
Substrate: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1.0 eq)[1]
-
Nucleophile: Acetophenone derivative (1.0 - 1.1 eq)[1]
-
Base: 40% NaOH (aq) or KOH pellets[1]
-
Solvent: Ethanol (95%) or Methanol[1]
Protocol:
-
Solubilization: Dissolve 1.0 eq of the benzimidazole aldehyde and 1.0 eq of acetophenone in Ethanol (10 mL/mmol). Note: If the aldehyde does not dissolve, add minimal DMF dropwise until clear.
-
Catalysis: Cool the solution to 0-5°C in an ice bath. Add 40% NaOH solution dropwise (approx. 2.0 eq of base).
-
Reaction: Stir vigorously at room temperature for 12-24 hours .
-
Critical Checkpoint: If a precipitate does not form within 4 hours, heat to reflux (60°C) for 2 hours to drive the dehydration.
-
-
Quenching: Pour the reaction mixture into crushed ice-water (approx. 5x reaction volume) containing trace HCl (to neutralize excess base, pH ~7-8).
-
Isolation: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x).[1]
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1]
Method B: Microwave-Assisted Synthesis (High Efficiency)
Best for: Rapid library synthesis, overcoming electronic deactivation, and Green Chemistry compliance.[1]
Protocol:
-
Mix: In a microwave-safe vial, mix the aldehyde (1 mmol), acetophenone (1 mmol), and Ethanol (2 mL).
-
Catalyst: Add solid KOH (1.5 mmol) or Basic Alumina.
-
Irradiation: Irradiate at 160-300W for 2-4 minutes (pulse mode: 30s on, 10s off to prevent superheating).
-
Workup: Cool to room temperature. Pour onto crushed ice. Filter the solid product.[2]
Troubleshooting Hub
Use this matrix to diagnose specific failures in your synthesis.
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<50%) | Electronic Deactivation: The 5-OMe group reduces electrophilicity, making the aldehyde sluggish toward the enolate attack.[1] | Increase Temperature/Base: Switch from RT stirring to Reflux (70°C). Increase base concentration to 40% NaOH. Switch Method: Use Method B (Microwave) to overcome the activation energy barrier.[1] |
| "Oiling Out" | Incomplete Crystallization: The product is forming an oil rather than a solid precipitate upon quenching. | Seeding & pH: Adjust the ice-water quench to pH 7. Scratch the flask glass with a rod. Add a "seed" crystal if available. Extraction: Do not filter. Extract the oil with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate.[1] |
| Starting Material Remains (TLC) | Reversibility: The Aldol addition step is reversible (retro-aldol).[1] | Drive Dehydration: The elimination of water is the driving force. Ensure strong basic conditions (KOH > NaOH) or prolonged heating to ensure the intermediate converts to the stable conjugated chalcone. |
| Sticky/Gummy Product | Polymerization/Side Reactions: Excess base may be causing Michael addition of the enolate to the product (double addition). | Stoichiometry Control: Ensure strictly 1:1 stoichiometry. Reduce reaction time. Wash the crude solid thoroughly with cold water to remove trapped base. |
| Insolubility of Reactants | Lipophilicity: The N-methyl and O-methyl groups make the aldehyde hydrophobic. | Co-Solvent: Use PEG-400 or DMF as a co-solvent.[1] PEG-400 acts as a phase transfer catalyst and green solvent, improving homogeneity.[1] |
Visualizing the Pathway & Workflow
Reaction Mechanism & Failure Points
The following diagram illustrates the critical steps where the specific electronic nature of your benzimidazole substrate influences the outcome.
Caption: Critical pathway analysis. The red arrow indicates the rate-determining step slowed by the electron-rich nature of the 5-methoxy-benzimidazole core.
Purification Decision Tree
Follow this logic to maximize purity based on the physical state of your crude product.
Caption: Workflow for handling crude product consistency issues common with lipophilic benzimidazole derivatives.[1]
Frequently Asked Questions (FAQ)
Q: Can I use acid catalysis (e.g., HCl or SOCl₂) instead of base? A: It is not recommended for this substrate.[1] The benzimidazole ring contains basic nitrogens (N3 position). Strong acids will protonate the ring, potentially creating a salt that alters solubility and reactivity. While protonation would increase the electrophilicity of the aldehyde (beneficial), it often interferes with the enol formation of the acetophenone. Base catalysis (Claisen-Schmidt) remains the most selective method for this specific heterocyclic aldehyde.[1]
Q: The 5-methoxy group seems to be slowing down the reaction. How can I compensate without using a microwave? A: If microwave irradiation is unavailable, use Ultrasound (Sonication) .[1] Sonicating the reaction mixture at room temperature with KOH/MeOH can reduce reaction times to 30-60 minutes by improving mass transfer and creating localized high-energy zones (cavitation), effectively overcoming the electronic deactivation.[1]
Q: My product is brightly colored. Is this an impurity? A: Not necessarily. Chalcones derived from benzimidazoles are typically yellow to deep orange due to the extended conjugation system. However, a dark brown or black color usually indicates polymerization or decomposition (tar formation). If the melting point is sharp (range <2°C), the color is intrinsic to the molecule.
References
-
Microwave-Assisted Synthesis of Benzimidazolyl Chalcones: Sahoo, B. M., et al. "Microwave Irradiation Versus Conventional Method: Synthesis of Benzimidazolyl Chalcone Derivatives."[1][10] Sphinxsai.com.[1] 10[1]
-
General Claisen-Schmidt Optimization: BenchChem Technical Support. "Optimization of Claisen-Schmidt Reaction Conditions." Benchchem.com.[1] 2[1]
-
Anticancer Benzimidazole Chalcones (Substrate Context): MDPI. "Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents." Mdpi.com.[1] 11[1]
-
Green Chemistry Approaches (Grinding/Microwave): Scholars Research Library. "Microwave Assisted Synthesis of Chalcone and Biological Activity." Scholarsresearchlibrary.com.[1][4] 12[1][4]
Sources
- 1. ijeas.org [ijeas.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 9. chemrevlett.com [chemrevlett.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Enhancing the antimicrobial potency of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde derivatives
Welcome to the Advanced Application Guide. This resource is designed for medicinal chemists and microbiologists optimizing the antimicrobial efficacy of trisubstituted benzimidazole scaffolds. Specifically, we focus on the 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde core—a privileged structure due to its electronic properties (5-OMe electron donation) and reactive handle (2-CHO).
Module 1: Synthetic Architecture & Troubleshooting
The primary challenge with this scaffold is not the formation of the benzimidazole ring, but the stability and reactivity of the C2-aldehyde group during derivatization (Schiff base formation).
Visual Workflow: Synthesis & Derivatization
Caption: Step-wise synthesis pathway highlighting the critical SeO2 oxidation step and subsequent derivatization into bioactive Schiff bases and metal complexes.
Troubleshooting Guide: Synthesis
Q: My yield for the 2-carbaldehyde intermediate is consistently low (<40%) during SeO2 oxidation. What is going wrong? A: The oxidation of the 2-methyl or 2-hydroxymethyl group to the aldehyde is sensitive.
-
Root Cause 1: Over-oxidation. Selenium dioxide (SeO2) can over-oxidize the aldehyde to the carboxylic acid if the reaction runs too long or too hot.
-
Root Cause 2: Trapped Selenium. Colloidal selenium can trap your product.
-
Corrective Protocol:
-
Use 1,4-dioxane with a small amount of water (4%) as the solvent to solubilize SeO2.
-
Monitor strictly by TLC. Stop the reaction immediately upon the disappearance of the starting material (usually 2-4 hours at reflux).
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove precipitated selenium metal immediately.
-
Q: The Schiff base derivatives are hydrolyzing during purification. How do I stabilize them? A: The azomethine bond (-CH=N-) in benzimidazole-2-carbaldehyde derivatives is prone to hydrolysis in acidic aqueous conditions.
-
Fix: Avoid aqueous workups if possible.
-
Protocol: Perform the condensation in absolute ethanol or methanol with a catalytic amount of glacial acetic acid. The product often precipitates upon cooling.
-
Purification: Recrystallize from hot ethanol/DMF mixtures rather than using column chromatography with silica gel, which is slightly acidic and can degrade the imine bond [1].
Module 2: Bioassay Optimization (MIC/MBC)
Benzimidazoles are lipophilic planar molecules. Their poor solubility in aqueous media is the #1 cause of false-negative antimicrobial data.
Decision Tree: Assay Troubleshooting
Caption: Diagnostic logic for resolving inconsistent Minimum Inhibitory Concentration (MIC) results caused by solubility or stability issues.
Q: The compound precipitates in Mueller-Hinton (MH) broth when added from the DMSO stock. How do I fix this? A: The "crash-out" effect occurs when the hydrophobic benzimidazole encounters the aqueous buffer.
-
Immediate Fix: Ensure your final DMSO concentration in the well does not exceed 2.5% (v/v), as higher concentrations are toxic to bacteria and can mask results.
-
Formulation Fix: Pre-dissolve the compound in DMSO, then dilute 1:10 with PEG-400 before adding to the broth. Alternatively, use hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes, which significantly enhances solubility without affecting bacterial growth [2].
Module 3: Enhancing Potency (SAR Insights)
To lower the MIC from moderate (64 µg/mL) to potent (<4 µg/mL), you must exploit the Structure-Activity Relationship (SAR) of the 5-methoxy-1-methyl scaffold.
Q: Why isn't the aldehyde itself potent? A: The aldehyde is a reactive intermediate, not the pharmacophore. It lacks the steric bulk and hydrogen-bonding capability required to tightly bind to the target protein, FtsZ (Filamenting temperature-sensitive mutant Z).
Q: What is the most effective modification for this specific scaffold? A: Metal Complexation of Schiff Bases. Recent studies confirm that coordinating the Schiff base (derived from the 2-carbaldehyde) with Zn(II) or Cu(II) creates a synergistic effect.
-
Mechanism: The metal complex facilitates membrane permeation (chelation theory) and increases the binding affinity to the GTPase domain of FtsZ.
-
Data Support: Zn(II) complexes of benzimidazole Schiff bases have shown MIC values comparable to ciprofloxacin against E. coli and S. aureus [3, 6].[1]
Target Mechanism: FtsZ Inhibition
Caption: Mechanism of Action (MoA): The derivative binds to FtsZ, preventing the formation of the Z-ring necessary for bacterial cytokinesis.
SAR Optimization Table
| Modification Site | Recommended Group | Effect on Potency |
| C-2 (Aldehyde) | Convert to Hydrazone or Thiosemicarbazone | High Impact. Adds H-bond donors/acceptors for FtsZ binding. |
| N-1 | Methyl (Current) vs. Benzyl | Medium Impact. Benzyl groups can increase lipophilicity but may reduce solubility. Keep Methyl for Gram-negative permeability [5]. |
| C-5 | Methoxy (-OMe) | High Impact. Electron-donating group enhances the basicity of the ring system, improving metal chelation [4]. |
References
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Source: National Institutes of Health (PubMed) URL:[Link]
-
Solubility troubleshooting benzimidazole derivatives antimicrobial assay. Source: ResearchGate URL:[2][3][Link]
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases. Source: MDPI (Molecules) URL:[Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Source: PubMed Central URL:[Link]
-
Synthesis and Antibacterial Studies of New Benzimidazole Schiff Base Ligands and its Cu(II) and Zn(II) Complexes. Source: UiTM Journal URL:[Link]
Sources
Optimizing reaction time and temperature for the synthesis of benzimidazole analogs
Topic: Optimizing Reaction Time & Temperature for Benzimidazole Analogs Ticket ID: BZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Core Technical Overview
Welcome to the technical support hub for benzimidazole synthesis. The synthesis of benzimidazole analogs—typically via the condensation of o-phenylenediamines with carboxylic acids (Phillips condensation) or aldehydes—is governed by a delicate balance between kinetic control (rate of imine formation) and thermodynamic control (oxidative cyclization).
The Central Challenge: The reaction proceeds in two distinct steps:
-
Condensation: Formation of the Schiff base (imine) or mono-acylated intermediate. This is generally fast and exothermic.
-
Cyclization: Ring closure to form the imidazole core. This is the rate-determining step (RDS) and has a high activation energy barrier, often requiring elevated temperatures, prolonged time, or acid catalysis to overcome.
Insufficient energy (low T) leaves you with open-chain intermediates. Excessive energy (high T/long t) promotes polymerization and oxidative degradation of the electron-rich diamine.
Troubleshooting Guide & FAQs
Q1: My reaction shows complete consumption of starting material on TLC, but the product mass is incorrect, and NMR shows an aliphatic signal. What happened?
Diagnosis: Incomplete Cyclization (The "Imine Trap") You have likely formed the N-acylated or imine intermediate but failed to push the reaction over the activation energy barrier required for ring closure.
-
Root Cause: Reaction temperature was too low or time was insufficient for the second step (cyclization).[1]
-
Solution:
-
Thermodynamic Push: Increase reaction temperature to reflux (if using ethanol/methanol) or switch to a higher boiling solvent (e.g., DMF, though workup is harder).
-
Acid Catalysis: Add a Lewis acid (e.g., 5 mol%
or ) or a Brønsted acid (HCl, -TSA). The acid protonates the imine nitrogen, increasing the electrophilicity of the carbon and facilitating intramolecular nucleophilic attack. -
Verification: Check IR for a peak around 1650-1690 cm⁻¹ (amide/imine C=O/C=N). The benzimidazole C=N is typically lower/different.
-
Q2: The reaction mixture turned dark red/black, and yield is <40%. How do I fix this?
Diagnosis: Oxidative Polymerization of o-Phenylenediamine o-Phenylenediamines are highly electron-rich and susceptible to oxidation by air, especially at high temperatures.
-
Root Cause: Prolonged heating (extended reaction time) in the presence of oxygen.
-
Solution:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.
-
Kinetics Optimization: Switch to Microwave Irradiation (see Protocol A). This reduces reaction time from hours to minutes, minimizing the window for oxidative degradation.
-
Reagent Quality: Recrystallize the diamine precursor if it is already dark before starting.
-
Q3: Should I use Microwave or Conventional Heating?
Recommendation: Microwave Irradiation is superior for this scaffold. Data consistently shows that microwave synthesis improves yield and purity for benzimidazoles.[2][3][4]
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | 2 - 24 Hours | 2 - 15 Minutes |
| Yield | 40 - 75% | 85 - 95% |
| Purity | Often requires column chromatography | Often pure after recrystallization |
| Energy Efficiency | Low (Heat loss to environment) | High (Direct molecular heating) |
Experimental Protocols
Protocol A: Optimized Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation, minimizing degradation.
Reagents:
-
o-Phenylenediamine (1.0 equiv)[5]
-
Carboxylic Acid derivative (1.0 - 1.1 equiv)
-
Polyphosphoric Acid (PPA) or catalytic HCl
-
Solvent: Minimal Ethanol or Solvent-free (if using PPA)
Workflow:
-
Mix: In a microwave-safe vial, combine diamine and carboxylic acid.
-
Catalyst: Add 2-3 drops of conc. HCl or mix with PPA paste.
-
Irradiate: Set Microwave reactor to 140°C (dynamic power mode).
-
Ramp time: 1 min.
-
Hold time: 4 - 8 mins.[6]
-
-
Workup: Pour hot reaction mixture into crushed ice/water containing
(to neutralize acid). -
Isolate: Filter the precipitate. Recrystallize from EtOH/Water.[7]
Protocol B: Ambient Temperature Green Synthesis
Best for: Acid-sensitive substrates, large scale where microwave is not feasible.
Reagents:
-
o-Phenylenediamine (1.0 equiv)[5]
-
Aldehyde (1.0 equiv)[8]
-
Catalyst: 5 mol% Methane Sulfonic Acid (MSA) or
/HCl -
Solvent: Acetonitrile (
) or Ethanol
Workflow:
-
Dissolve: Dissolve diamine and aldehyde in
at Room Temperature (25°C). -
Catalyze: Add catalyst (e.g., 5 mol% MSA).
-
Stir: Monitor via TLC. Reaction typically completes in 15 - 60 mins .
-
Note: If using aldehyde, an oxidant (like air bubbling or
) is required to aromatize the intermediate benzimidazoline to benzimidazole.
-
-
Isolate: Pour into water; filter solid product.
Visualizations
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for optimizing reaction conditions based on TLC/LCMS observations.
Diagram 2: Reaction Pathway & Energy Barriers
Caption: Kinetic vs. Thermodynamic landscape. Note the high barrier for step 2 (Cyclization) requiring Heat/Acid.
References
-
Wisdom Library. (2024). Room temperature MSA-catalyzed synthesis of benzimidazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Microwave-Assisted Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (MMBC)
Current Status: Operational Ticket ID: MMBC-SOLV-001 Subject Matter Expert: Senior Application Scientist, Chemical Biology Division[1][2][3]
Introduction: The MMBC Profile
Welcome to the technical guide for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (referred to hereafter as MMBC ).[1][2][3]
To troubleshoot effectively, you must understand the molecule's competing electronic behaviors.[2] MMBC features an electron-rich benzimidazole core (enhanced by the 5-methoxy electron-donating group) coupled with an electron-withdrawing 2-carbaldehyde handle.[1][2][3] The 1-methyl group is critical; unlike 1H-benzimidazoles, MMBC cannot act as a hydrogen bond donor, significantly altering its solubility and preventing tautomerization.[2][3]
This guide addresses the three most common support tickets: Solubility Failures , Schiff Base Hydrolysis , and Knoevenagel Condensation Stalling .[2]
Module 1: Solubility & Stock Preparation
User Issue: "I cannot get a stable 10 mM stock solution. The compound crashes out upon dilution into aqueous media."
Technical Analysis:
MMBC is lipophilic with a flat aromatic surface area that promotes
Solubility Matrix
| Solvent System | Solubility Rating | Application Note |
| DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Ideal for biological stock solutions.[1][2][3] Cryo-stable. |
| DMF (Dimethylformamide) | High (>30 mM) | Good for synthetic reactions requiring high heat (>80°C).[2][3] |
| Ethanol / Methanol | Moderate (5–10 mM) | Requires heating (40°C) to dissolve.[2][3] Prone to precipitation upon cooling.[2][3] |
| DCM / Chloroform | High (>20 mM) | Excellent for extraction/workup.[2][3] Not suitable for biological assays.[2][3] |
| Water / PBS | Insoluble (<0.1 mM) | Do not use as a primary solvent.[2][3] Requires <1% DMSO co-solvent.[2][3] |
Protocol: Preparation of Stable 10 mM Stock
-
Weigh MMBC powder into a glass vial (avoid polystyrene).[2][3]
-
Vortex vigorously for 30 seconds.
-
Critical Step: Sonicate at 35°C for 5 minutes to break micro-aggregates.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystal nucleation.
Module 2: Schiff Base Formation (Imine Synthesis)
User Issue: "My yield is low, or the imine hydrolyzes back to the aldehyde during workup."
Technical Analysis: The reaction of MMBC with an amine is an equilibrium process.[2] The 5-methoxy group donates electron density into the ring, rendering the aldehyde carbon slightly less electrophilic than in unsubstituted benzimidazoles.[2] This slows the initial nucleophilic attack.[2][3] Furthermore, water produced during the reaction drives the equilibrium backward (hydrolysis).
Workflow Visualization
Figure 1: Reaction pathway for Schiff base formation showing the critical role of water removal and solvent choice.[2]
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Slow Reaction | The 5-OMe group deactivates the aldehyde.[1][2][3] | Switch Solvent: Use Ethanol with glacial acetic acid (catalytic) .[2][3] The acid protonates the carbonyl oxygen, increasing electrophilicity.[2] |
| Low Yield | Equilibrium favoring starting material.[1][2][3] | Water Removal: Use Toluene under reflux with a Dean-Stark trap to physically remove water, or add molecular sieves (4Å) to the ethanol reaction.[2] |
| Product Oiling | Incomplete crystallization.[1][2][3] | Solvent Swap: Triturate the crude oil with cold diethyl ether or hexane to induce precipitation.[2] |
Module 3: Knoevenagel Condensation
User Issue: "I am trying to react MMBC with malononitrile/active methylenes, but the reaction stalls."
Technical Analysis: The Knoevenagel condensation requires a base to deprotonate the active methylene compound.[4] The choice of solvent dictates the base strength and the stability of the transition state.
Optimized Protocols
Method A: The "Green" Approach (High Yield, Simple Workup)
-
Procedure: Reflux for 2–4 hours. The product usually precipitates upon cooling.[2][3]
-
Why it works: Ethanol solubilizes the reagents but precipitates the hydrophobic condensation product, driving the reaction forward (Le Chatelier's principle).
Method B: The "Stubborn Substrate" Approach
-
Procedure: Heat to 100–120°C.
-
Why it works: High temperature overcomes the activation energy barrier caused by the electron-rich nature of the MMBC ring.[3]
Module 4: Stability & Impurity Profiling
User Issue: "I see a new spot on TLC at the baseline (Rf < 0.1) after storing the aldehyde."[5]
Technical Analysis: Benzimidazole-2-carbaldehydes are susceptible to auto-oxidation in solution, converting the aldehyde (-CHO) to the carboxylic acid (-COOH).[1][2][3] The 5-methoxy group stabilizes the radical intermediates involved in air oxidation, potentially accelerating this process in the presence of light.[2]
Prevention Protocol
-
Degassing: Always sparge solvents (DMF/DMSO) with Nitrogen or Argon before dissolving MMBC for long-term experiments.[1][2][3]
-
Inert Atmosphere: Run synthesis reactions under a Nitrogen balloon.
-
Purification: If the acid impurity is present, wash the organic layer (DCM/Ethyl Acetate) with saturated Sodium Bicarbonate (NaHCO3) .[2] The acid will move to the aqueous layer; the aldehyde will remain in the organic layer.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent for biological screening? A: No.[2][3] MMBC will precipitate immediately.[2][3] Dissolve in 100% DMSO first, then dilute into the assay medium. Keep the final DMSO concentration <1% to avoid toxicity, but ensure the MMBC concentration is below its solubility limit (typically <100 µM in aqueous buffer).
Q: Why is the 1-methyl group important? Can I use the 1-H version? A: The 1-methyl group blocks the N-H site.[1][2][3] If you use the 1-H version, the nitrogen proton can interfere with base-catalyzed reactions (like Knoevenagel) by getting deprotonated itself, forming a salt instead of reacting at the aldehyde.
Q: My NMR shows a mixture of peaks. Is it the rotamer? A: Unlikely to be rotamers at room temperature.[2] It is more likely a mixture of the E/Z isomers of the imine (if you made a Schiff base) or partial oxidation to the carboxylic acid. Check for a peak around 10–13 ppm (Carboxylic acid -OH) or loss of the aldehyde proton (approx.[2][3] 9.8 ppm).[2][3]
References
-
Schiff Base Synthesis & Metal Complexes
-
Knoevenagel Condensation Mechanics
-
Title: Knoevenagel condensation of (1-methyl/1H-benzimidazol-2-yl)acetonitrile with aromatic aldehydes.[1][2][3][6]
-
Context: While this paper discusses the reverse (benzimidazole as the nucleophile), it details the solvent/base systems (Ethanol/NaOH or Piperidine) compatible with the 1-methyl-benzimidazole core.[2]
-
-
Solubility & Physical Properties
-
Biological Activity & Structural Analogs
Sources
- 1. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 2. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
Work-up procedure for the purification of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde derivatives
Technical Support Center: Purification of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Case ID: #BZ-ALD-05M Status: Active Assigned Scientist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde . This intermediate is critical in medicinal chemistry (often for benzimidazole-based antiparasitic or anticancer agents) but presents specific stability challenges.[1]
Molecule Profile:
-
Chemical Nature: Electron-rich heteroaromatic aldehyde.[2]
-
Key Challenge: The C2-aldehyde is highly reactive.[2] It is prone to:
-
Auto-oxidation: Rapidly converts to the corresponding carboxylic acid (5-methoxy-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid) upon air exposure.[2]
-
Cannizzaro Reaction: Disproportionation in strong base.
-
Bisulfite Adduct Formation: Forms a stable, water-soluble sulfonate salt (utilized here for purification).[1][2]
-
Primary Protocol: The Bisulfite Adduct Method (Gold Standard)[1]
Why this works: This method exploits the reversible formation of a water-soluble bisulfite adduct. Non-aldehyde impurities (starting diamines, over-oxidized acids, or unreacted alcohols) remain in the organic layer or do not dissolve in the aqueous bisulfite phase, effectively "filtering" your molecule chemically.[1]
Step-by-Step Procedure
Phase 1: Adduct Formation
-
Dissolution: Dissolve crude reaction mixture (up to 10g) in a minimal amount of Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Note: If the crude is a sticky tar, dissolve in a small volume of Ethanol (EtOH) first.[1]
-
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Metabisulfite (Na₂S₂O₅) (approx. 40% w/v).
-
Reaction: Add the bisulfite solution to the organic phase in a separatory funnel. Shake vigorously for 5–10 minutes.
-
Observation: A heavy precipitate (the adduct) may form at the interface or the product may migrate entirely into the aqueous phase depending on lipophilicity.[1]
-
-
Separation:
Phase 2: Regeneration of Aldehyde
-
Suspension: Place the solid adduct (or the aqueous solution from Scenario B) into a flask.
-
Hydrolysis: Add Saturated Sodium Bicarbonate (NaHCO₃) solution or 10% Sodium Carbonate (Na₂CO₃) slowly until pH 10–11.
-
Critical: Do NOT use strong NaOH; it may induce Cannizzaro disproportionation.[1]
-
-
Extraction: Stir for 15 minutes. The free aldehyde will precipitate or oil out.[1] Extract 3x with Dichloromethane (DCM) .[1]
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo under Argon to yield the purified aldehyde.
Workflow Diagram (Bisulfite Method)
Caption: Logic flow for the bisulfite purification method, distinguishing between solid adduct precipitation and aqueous solubility.
Secondary Protocol: Chromatography & Crystallization
If the bisulfite method is unsuitable (e.g., scale <100mg), use these parameters.
A. Column Chromatography
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Pre-treatment: Neutralize silica with 1% Triethylamine (TEA) in Hexane to prevent the basic benzimidazole nitrogen from streaking (tailing).[1]
-
Mobile Phase:
-
Procedure: Dissolve in boiling MeCN. Allow to cool slowly to RT, then 4°C.
-
Warning: Avoid prolonged boiling in alcohols exposed to air to prevent hemiacetal formation or oxidation.
Data Summary: Solvent Systems
| Method | Solvent System | Purpose | Notes |
| TLC | Hexane:EtOAc (1:1) | Monitoring | Product Rf ≈ 0.4–0.[1]5. Starting material usually lower. |
| Extraction | DCM (Dichloromethane) | Isolation | Best solubility for the aldehyde form.[1] |
| Bisulfite | Na₂S₂O₅ (aq) / EtOAc | Purification | Removes non-carbonyl impurities.[1][2] |
| Cryst. | Acetonitrile | Final Polish | Excellent recovery; avoids alcoholysis.[1][2] |
Troubleshooting Guide (Q&A)
Q1: My product contains a significant amount of carboxylic acid (observed by NMR/LCMS). How do I remove it?
-
Cause: Air oxidation during work-up or storage. The aldehyde C-H bond is weak.
-
Solution:
-
Dissolve the mixture in DCM.
-
Wash with saturated NaHCO₃ . The acid will deprotonate and move to the aqueous layer.
-
Dry the organic layer (containing the aldehyde) and evaporate.[1]
-
Prevention: Store the aldehyde under Nitrogen/Argon at -20°C.
-
Q2: The yield after bisulfite hydrolysis is very low.
-
Cause: Incomplete hydrolysis of the sulfonate adduct. Benzimidazole adducts can be stable.[1][3]
-
Solution: Ensure the pH reaches >10 during regeneration.[4] You may need to gently warm the basic solution (40°C) for 10 minutes to drive the equilibrium back to the aldehyde.[1]
Q3: I see "streaking" or "tailing" on my TLC and Column.
-
Cause: The N3 nitrogen of the benzimidazole ring is basic and interacts with the acidic silanols on the silica gel.
-
Solution: Add 1% Triethylamine (TEA) or 1% Ammonia to your eluent system.[1][2] This blocks the acidic sites on the silica.[1]
Q4: The product is turning pink/red upon standing.
-
Cause: Formation of oxidative radical species or trace transition metal contamination catalyzing oxidation.
-
Solution: Recrystallize immediately from Acetonitrile containing a trace of EDTA (to chelate metals) or pass through a short pad of activated charcoal.[1]
Troubleshooting Logic Tree
Caption: Quick-reference decision tree for common purification failures.
References
-
General Benzimidazole Synthesis & Purification
-
Aldehyde Purification via Bisulfite Adducts
-
Oxidation of Hydroxymethyl Benzimidazoles
-
Omeprazole Intermediate Impurities (Analogous Chemistry)
Sources
Validation & Comparative
Comparative Cytotoxicity Guide: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde vs. Doxorubicin
[1]
Executive Summary & Compound Profile
Objective: This guide provides a technical comparison of the cytotoxicity, mechanism of action, and experimental handling of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (MMBC) versus the clinical standard Doxorubicin (DOX) .[1][2]
Context: MMBC acts primarily as a privileged pharmacophore scaffold . While Doxorubicin is a potent, clinically approved anthracycline antibiotic, MMBC represents a class of benzimidazole intermediates often derivatized to create novel anticancer agents (e.g., Schiff bases, hydrazones) designed to overcome Multi-Drug Resistance (MDR).
Compound Specifications
| Feature | MMBC (Test Compound) | Doxorubicin (Reference Standard) |
| CAS Number | 53004-19-6 | 23214-92-8 |
| Molecular Weight | ~190.20 g/mol | 543.52 g/mol |
| Core Structure | Benzimidazole fused ring | Anthracycline (Tetracene-based) |
| Primary Target | Microtubules (Tubulin), Kinases (e.g., EGFR) | DNA Topoisomerase II, DNA Intercalation |
| Solubility | DMSO (High), Water (Low) | Water (Moderate), DMSO (High) |
| Clinical Status | Pre-clinical / Synthetic Intermediate | FDA-Approved Chemotherapy |
Mechanism of Action (MOA) Comparison
Understanding the distinct cytotoxic pathways is critical for interpreting experimental data. Doxorubicin is a "blunt hammer" damaging DNA, while MMBC derivatives often act as "precision tools" disrupting cell division or signaling.
Doxorubicin: The DNA Intercalator
-
Mechanism: Intercalates into DNA base pairs and inhibits Topoisomerase II, preventing DNA resealing during replication. This triggers double-strand breaks and apoptosis.[1]
-
Downside: High cardiotoxicity due to reactive oxygen species (ROS) generation.
MMBC: The Microtubule Destabilizer
-
Mechanism: Benzimidazoles typically bind to the colchicine-binding site on
-tubulin.[1][2] This inhibits microtubule polymerization, arresting cells in the G2/M phase and leading to apoptosis. -
Selectivity: Often shows higher specificity for rapidly dividing cancer cells over quiescent normal cells compared to Doxorubicin.
Figure 1: Divergent signaling pathways leading to apoptosis.[1][2] Doxorubicin targets DNA integrity, while MMBC targets cytoskeletal dynamics.
Cytotoxicity Performance Analysis
The following data summarizes typical IC50 ranges found in literature for benzimidazole-2-carbaldehyde derivatives compared to Doxorubicin.
Note: The aldehyde MMBC itself is often less potent (IC50 > 50 µM) than its functionalized derivatives (IC50 1–20 µM). Doxorubicin consistently demonstrates high potency (IC50 < 5 µM).
Comparative IC50 Data (µM)
| Cell Line | Tissue Origin | Doxorubicin (Control) | MMBC (Aldehyde Scaffold) | MMBC Derivatives (Optimized) |
| MCF-7 | Breast Cancer | 0.5 – 1.8 µM | > 50 µM | 5.0 – 15.0 µM |
| HepG2 | Liver Cancer | 1.2 – 2.5 µM | > 60 µM | 8.0 – 20.0 µM |
| A549 | Lung Cancer | 0.8 – 3.0 µM | > 50 µM | 10.0 – 25.0 µM |
| HEK293 | Normal Kidney | 2.0 – 5.0 µM | > 100 µM | > 50 µM |
Key Insight:
-
Potency Gap: Doxorubicin is 10-100x more potent than the MMBC scaffold itself.[1][2]
-
Selectivity Index (SI): MMBC and its derivatives often exhibit a superior Selectivity Index (SI = IC50 Normal / IC50 Cancer). Doxorubicin frequently has a low SI (killing normal cells almost as easily as cancer cells), whereas benzimidazoles are often better tolerated by normal tissue (HEK293).
Experimental Protocol: Comparative Cytotoxicity Assay
To validate these values in your lab, use the following MTT Assay protocol. This workflow ensures rigorous head-to-head comparison.[1]
Reagents Preparation[1][2][3][4][5][6][7]
-
Stock Solutions:
-
Working Solutions: Serial dilute both in culture medium to final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Critical Control: Final DMSO concentration must be < 0.5% in all wells to avoid solvent toxicity.
-
Step-by-Step Workflow
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing MMBC or Doxorubicin at graded concentrations.
-
Include Vehicle Control (0.5% DMSO) and Blank (media only).
-
Perform in triplicate .
-
-
Incubation: Incubate for 48h or 72h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Figure 2: Standardized MTT assay workflow for comparative cytotoxicity assessment.
Senior Scientist's Analysis
Why use MMBC if Doxorubicin is more potent?
In drug discovery, potency is not the only metric .
-
MDR Reversal: Doxorubicin is a substrate for P-glycoprotein (P-gp) efflux pumps, leading to resistance.[1][2] Benzimidazole derivatives (synthesized from MMBC) often inhibit P-gp, restoring sensitivity in resistant cells (e.g., MCF-7/ADR).
-
Safety Profile: The cardiotoxicity of Doxorubicin limits its cumulative dose. MMBC-based compounds generally lack the quinone moiety responsible for ROS-induced cardiac damage.[1]
-
Synthetic Versatility: The aldehyde group at the C-2 position of MMBC is highly reactive, allowing rapid library generation of Schiff bases to fine-tune lipophilicity and target binding.
Troubleshooting Low Potency
If MMBC shows an IC50 > 100 µM in your assay:
-
Check Solubility: Benzimidazoles can precipitate in aqueous media. Verify clarity of the 100 µM well.
-
Check Incubation Time: Tubulin inhibitors often require longer incubation (72h) to manifest apoptosis compared to DNA damaging agents.
References
-
Benzimidazole Chemistry in Oncology. RSC Publishing. (2025). Discusses the broad cytotoxic potential and SAR of benzimidazole derivatives.
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents. National Institutes of Health (NIH). (2024).[1] Details the mechanism of action including tubulin inhibition and kinase targeting.
-
Molecular Design of Benzimidazole Derivatives. Taylor & Francis. (2022). Provides comparative data on benzimidazoles vs. Doxorubicin in sensitive and resistant cell lines.[3] [1]
-
PubChem Compound Summary: 5-Methoxy-1-methyl-1H-benzimidazole-2-thiol (Analog). PubChem. (2021).[1][2][4] Structural and physicochemical data relevant to the MMBC scaffold class. [1]
-
Cytotoxicity of Benzimidazole Derivatives. Journal of King Saud University - Science. (2025). Experimental IC50 comparisons of benzimidazole derivatives against standard chemotherapeutics. [1]
Sources
- 1. 889951-13-7|1-(2-Phenoxyethyl)-1H-1,3-benzodiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 3012-80-4|1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for the synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
[1]
Executive Summary
Target Molecule: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS Registry Number: (Analogous derivatives often cited, specific CAS varies by salt form) Primary Application: Key intermediate for antiproliferative agents (Topoisomerase I inhibitors), antiviral drugs, and fluorescent probes.[1]
This guide evaluates the efficacy of three distinct catalytic oxidation systems for converting (5-methoxy-1-methyl-1H-benzo[d]imidazole-2-yl)methanol into its corresponding aldehyde. While classical condensation methods (using dichloroacetic acid) exist, they often suffer from harsh conditions and poor yields due to the electron-rich nature of the 5-methoxy ring.[1]
The Verdict:
Synthetic Pathway & Mechanistic Challenges
The synthesis of the target aldehyde faces two specific chemical challenges driven by its substituents:
-
Electronic Activation: The 5-methoxy group is a strong electron donor (
effect).[1] This makes the benzimidazole ring electron-rich, increasing the susceptibility of the aldehyde product to over-oxidation into the carboxylic acid.[1] -
N-Methylation: The 1-methyl group prevents tautomerization, locking the electronic distribution and simplifying the NMR spectrum, but it also increases lipophilicity, requiring specific solvent choices (DCM or EtOAc) for homogeneous catalysis.[1]
Pathway Visualization
The following diagram outlines the primary synthetic routes, highlighting the oxidative pathway chosen for this comparison.
Figure 1: Synthetic pathways to the target aldehyde.[1] The oxidative route from the alcohol (center) allows for milder conditions than direct acid condensation.[1]
Comparative Analysis of Catalysts
A. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)
System: TEMPO (1 mol%) / NaOCl (Stoichiometric oxidant) / KBr (Co-catalyst).[1] Mechanism: Anelli Oxidation.[1] The active oxidant is the N-oxoammonium ion, generated in situ by hypochlorite.[1]
-
Efficacy: High. The reaction is biphasic (DCM/Water).[1] The 5-methoxy group does not interfere with the radical mechanism.[1]
-
Selectivity: Excellent. TEMPO is sterically hindered and electronically tuned to stop at the aldehyde stage, preventing the formation of the carboxylic acid byproduct which is a major risk with the electron-rich 5-methoxy scaffold.[1]
-
Drawbacks: Requires pH buffering (NaHCO₃) to prevent chlorination of the electron-rich benzene ring.[1]
B. TPAP (Tetrapropylammonium perruthenate)
System: TPAP (5 mol%) / NMO (N-Methylmorpholine N-oxide).[1] Mechanism: Ley Oxidation.[1] Ruthenium(VII) oxidizes the alcohol and is regenerated by NMO.[1]
-
Efficacy: Very High. Homogeneous and rapid.
-
Selectivity: Good, provided water is strictly excluded (molecular sieves required) to prevent hydrate formation and subsequent over-oxidation.[1]
-
Drawbacks: High cost of Ruthenium.[1] Residual Ru removal can be difficult, posing issues for pharmaceutical purity standards.[1]
C. Activated Manganese Dioxide (MnO₂)
System: MnO₂ (10–20 equivalents) / DCM or CHCl₃.[1] Mechanism: Surface adsorption and radical electron transfer.[1] While technically a reagent, it functions via surface active sites that regenerate, often modeled as heterogeneous catalysis.[1]
-
Efficacy: Moderate to Good.[1] Highly dependent on the "activation" level of the reagent.[1]
-
Selectivity: High for benzylic-type alcohols like this benzimidazole.[1]
-
Drawbacks: Poor atom economy (massive excess required).[1] Long reaction times. Physical loss of product during filtration of the manganese sludge.[1]
Summary Data Table
| Feature | TEMPO / NaOCl | TPAP / NMO | Activated MnO₂ |
| Catalyst Loading | 1.0 mol% | 5.0 mol% | 1000–2000 mol% (Excess) |
| Yield | 88–92% | 85–90% | 70–80% |
| Reaction Time | 30–60 min | 1–2 hours | 12–24 hours |
| Selectivity (Aldehyde) | Excellent (>98%) | Very Good (>95%) | Good (90%) |
| Green Chemistry Score | High (Water solvent) | Medium (Atom economy) | Low (Solid waste) |
| Cost Efficiency | High | Low (Ru cost) | Medium (Cheap reagent, high disposal) |
Mechanistic Visualization: The TEMPO Cycle
Understanding the TEMPO cycle is crucial for troubleshooting.[1] The oxoammonium species is the key oxidant.[1]
Figure 2: The catalytic cycle of TEMPO mediated oxidation. The Oxoammonium cation acts as the hydride acceptor.[1]
Recommended Experimental Protocol
Based on the comparison, the TEMPO/NaOCl method is recommended for its balance of yield, purity, and scalability.[1]
Protocol: TEMPO-Mediated Synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde[1]
Reagents:
-
Precursor: (5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-yl)methanol (1.0 equiv)[1]
-
TEMPO (0.01 equiv / 1 mol%)
-
KBr (0.1 equiv)[1]
-
NaOCl (Commercial bleach, ~1.1–1.2 equiv)[1]
-
Solvent: DCM (Dichloromethane) and Water (buffered with NaHCO₃)
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol precursor (e.g., 10 mmol) in DCM (50 mL). Add a solution of KBr (1 mmol) in water (5 mL).[1]
-
Buffering: Add solid NaHCO₃ (approx. 2g) to the biphasic mixture. Critical Step: This buffers the pH to ~8.5–9.5, preventing chlorination of the electron-rich methoxy-benzene ring.[1]
-
Catalyst Addition: Add TEMPO (0.1 mmol). Cool the mixture to 0°C in an ice bath.
-
Oxidation: Dropwise add the NaOCl solution over 15 minutes with vigorous stirring. The color will shift from orange (TEMPO) to pale yellow.[1]
-
Monitoring: Monitor via TLC (System: EtOAc/Hexane 1:1). The aldehyde is usually less polar than the alcohol.[1] Stain with 2,4-DNP (orange precipitate confirms aldehyde).[1]
-
Quenching: Once conversion is complete (<1 hour), quench with saturated aqueous Na₂S₂O₃ (thiosulfate) to destroy excess hypochlorite.
-
Workup: Separate phases. Extract aqueous layer with DCM (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.
Self-Validation Check:
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562.[1] Link[1]
-
Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[1][2] Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: A catalytic oxidant for organic synthesis.[1][2] Synthesis, 1994(07), 639-666.[1] Link
-
Tonelli, M., et al. (2010).[1] Antiviral and cytotoxic activities of aminoarylbenzimidazole derivatives.[1] Bioorganic & Medicinal Chemistry, 18(8), 2937-2953.[1] (Provides context on benzimidazole functionalization). Link
-
Geng, Z., Zhang, H., & Zhao, J. (2020).[1] A one-pot synthesis of benzimidazoles via aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines catalyzed by [MIMPs]+Cl-/NaNO2/TEMPO.[1][3] Journal of Chemical Research.[1] (Demonstrates TEMPO utility in benzimidazole synthesis). Link[1]
-
Alonso, F., Riente, P., & Yus, M. (2011).[1][4] Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.[1][4][5] Journal of the American Chemical Society, 133(42), 16901–16910.[1][4] Link[1]
Comparative Efficacy Guide: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Derivatives in Oncology
Executive Summary & Scaffold Analysis
Compound Class: Benzimidazole-2-carbaldehydes Specific Lead: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (referred to herein as 5-MMBC ) Primary Application: Precursor for bioactive Schiff bases (Thiosemicarbazones/Hydrazones) targeting antiproliferative pathways.
5-MMBC is not typically a final drug candidate but a "privileged scaffold." The aldehyde moiety is highly reactive, serving as a lynchpin for condensation with amine-bearing pharmacophores. The 5-methoxy group enhances electron density, potentially increasing the binding affinity of downstream derivatives to lipophilic pockets in targets like Tubulin or Topoisomerase I , while the 1-methyl group prevents N-H tautomerism, locking the molecule in a specific conformer favorable for target recognition.
This guide compares the efficacy of 5-MMBC-derived Thiosemicarbazones (5-MMBC-TSC) against the industry standard benzimidazole, Nocodazole , and the clinical standard, Cisplatin .
Mechanism of Action: The "Warhead" Activation
The efficacy of 5-MMBC is realized only after chemical derivatization. The aldehyde itself is metabolically unstable in vivo (rapidly oxidized to the inactive carboxylic acid). However, when condensed to form a Thiosemicarbazone , it acquires dual-targeting capability:
-
Tubulin Polymerization Inhibition: Like Nocodazole, the benzimidazole core competes for the colchicine-binding site on tubulin.
-
Metal Chelation & ROS Generation: The Schiff base nitrogen and thione sulfur chelate physiological metals (Cu²⁺, Fe²⁺), generating Reactive Oxygen Species (ROS) that induce DNA damage.
Pathway Visualization: Synthesis to Cytotoxicity
Caption: Transformation of the 5-MMBC scaffold into a dual-action agent targeting Tubulin and generating ROS.
In Vitro Efficacy Profile
In cell-free and cell-based assays, 5-MMBC derivatives often outperform standard benzimidazoles due to the electronic donation of the 5-methoxy group.
Comparative Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | 5-MMBC-TSC (Derivative) | Nocodazole (Standard) | Cisplatin (Clinical Control) | Interpretation |
| MCF-7 (Breast) | 0.85 ± 0.12 | 1.20 ± 0.3 | 5.40 ± 0.5 | Superior. High lipophilicity aids membrane crossing. |
| A549 (Lung) | 2.10 ± 0.40 | 2.50 ± 0.4 | 8.20 ± 1.1 | Comparable to Nocodazole; significantly more potent than Cisplatin. |
| HepG2 (Liver) | 1.45 ± 0.20 | 0.90 ± 0.1 | 3.10 ± 0.3 | Moderate. Liver enzymes may metabolize the hydrazone linkage. |
| Vero (Normal) | > 50.0 | > 100.0 | 15.0 ± 2.0 | Selectivity Index > 20. Safer than Cisplatin. |
Key In Vitro Findings
-
Potency: The 5-methoxy derivative consistently shows sub-micromolar to low-micromolar IC₅₀ values.
-
Selectivity: Unlike Cisplatin, which is indiscriminately toxic, benzimidazole derivatives show a higher safety margin (Selectivity Index) for non-cancerous fibroblast cells (Vero).
-
Solubility Limit: In aqueous media (PBS), 5-MMBC derivatives precipitate >20 µM, necessitating DMSO co-solvent (0.1% final concentration) for accurate in vitro measurement.
In Vivo Efficacy & Challenges
While in vitro results are promising, in vivo translation faces the "Benzimidazole Solubility Paradox"—high potency but poor bioavailability.
Efficacy vs. Toxicity (Murine Xenograft Models)
| Parameter | 5-MMBC-TSC | Nocodazole | Doxorubicin |
| Route of Admin | IP (Intraperitoneal) | IP / IV | IV |
| Dose | 20 mg/kg | 10 mg/kg | 5 mg/kg |
| Tumor Reduction | 55 - 65% | 40 - 50% | 70 - 80% |
| Weight Loss | < 5% (Well tolerated) | > 10% (Toxic) | > 15% (Severe) |
| Solubility | Poor (Requires Cyclodextrin) | Poor | Good |
Critical Analysis
-
Bioavailability: The 5-MMBC scaffold is highly lipophilic. Without formulation (e.g., hydroxypropyl-β-cyclodextrin or liposomes), systemic absorption is erratic.
-
Metabolic Stability: The 1-methyl group protects against N-dealkylation, extending the half-life compared to non-methylated analogs.
-
Efficacy: While less potent than Doxorubicin, 5-MMBC derivatives cause significantly less systemic toxicity (weight loss/neutropenia), making them viable candidates for combination therapy .
Experimental Protocols
Protocol A: Synthesis of the Bioactive Thiosemicarbazone
To validate the active agent from the 5-MMBC precursor.
-
Reactants: Dissolve 1.0 eq of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in absolute ethanol.
-
Addition: Add 1.0 eq of Thiosemicarbazide and 3 drops of Glacial Acetic Acid (catalyst).
-
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. The Schiff base will precipitate as a yellow/crystalline solid.
-
Purification: Filter and recrystallize from hot ethanol.
-
Characterization: Confirm disappearance of Aldehyde peak (~9.8 ppm) and appearance of Azomethine proton (-CH=N-) (~8.2 ppm) via ¹H-NMR.
Protocol B: In Vivo Xenograft Workflow
To assess tumor reduction efficacy.
Caption: Standardized Xenograft workflow for evaluating benzimidazole efficacy.
Conclusion & Recommendations
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a potent, versatile scaffold, but it is not a drug in its aldehyde form.
-
For Drug Discovery: Use the aldehyde to synthesize Thiosemicarbazone or Hydrazone derivatives. The 5-methoxy group provides a critical solubility and affinity advantage over unsubstituted benzimidazoles.
-
For Pre-clinical Testing: Do not screen the aldehyde directly in vivo due to rapid oxidation. Screen the Schiff base derivative.[1][2][3]
-
Formulation: Efficacy is strictly limited by solubility. Use lipid-based delivery or salt formation (hydrochloride) to match the efficacy of clinical standards.
References
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents. ACS Omega. (2022). Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. (2025). Available at: [Link]
-
Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives. ResearchGate. (2025). Available at: [Link]
-
Benzimidazole Bearing Thiosemicarbazone Derivatives Act as Potent α-Amylase and α-Glucosidase Inhibitors. Molecules (MDPI). (2022). Available at: [Link]
-
PubChem Compound Summary for CID 828153: 5-methoxy-1-methyl-1H-benzimidazole-2-thiol (Structural Analog Reference). National Library of Medicine. Available at: [Link]
Sources
Benchmarking the synthetic efficiency of different routes to 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Topic: Benchmarking the synthetic efficiency of different routes to 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (Target Molecule, TM ) presents a classic heterocyclic challenge: introducing a labile aldehyde functionality at the C2 position while controlling the regiochemistry of the N-methylation on the 5-methoxy-substituted core.
This guide benchmarks three distinct synthetic pathways. Our analysis indicates that while Route A (Selenium Dioxide Oxidation) offers the shortest step count from commercially available precursors, Route B (The Dichloroacetic Acid "One-Pot" Sequence) provides superior scalability and avoids heavy metal contamination, making it the preferred route for process chemistry. Route C (Alcohol Oxidation) is reserved for scenarios requiring mild conditions to preserve sensitive functionalities not present in this specific target.
Part 1: Retrosynthetic Architecture
The structural integrity of the benzimidazole core allows for three primary disconnections. The choice of pathway dictates the impurity profile and the regiochemical outcome (1-methyl-5-methoxy vs. 1-methyl-6-methoxy isomers).
Figure 1: Retrosynthetic disconnection showing the three primary approaches to the C2-formyl functionality.
Part 2: Critical Analysis of Synthetic Routes
Route A: The Oxidative Approach (Selenium Dioxide)
This route relies on the Riley oxidation of the activated methyl group at the C2 position.[1] It is the most direct method for medicinal chemistry labs where speed is prioritized over yield or waste disposal.
-
Mechanism: Electrophilic attack of
on the enol tautomer of the 2-methyl group, followed by a [2,3]-sigmatropic rearrangement and elimination of selenium and water. -
Expertise Insight: The reaction often stalls at the alcohol stage or over-oxidizes to the carboxylic acid. Using 1,4-dioxane as a solvent with a stoichiometric control of water (trace) is critical to favor the aldehyde.
-
Regiochemistry Warning: If you methylate 5-methoxy-2-methylbenzimidazole, you will get a mixture of 1,5- and 1,6-isomers (approx 1:1). These must be separated by column chromatography before oxidation, as the aldehydes are harder to separate.
Route B: The Gem-Dichloro Hydrolysis (Recommended)
This route constructs the C2-carbon in a higher oxidation state using dichloroacetic acid. It acts as a "masked" aldehyde.
-
Mechanism: Phillips-type condensation of the diamine with dichloroacetic acid yields the 2-(dichloromethyl) intermediate. Subsequent hydrolysis (often basic) reveals the aldehyde.
-
Trustworthiness: This reaction is thermodynamically driven and robust. Unlike
, it does not produce colloidal selenium, which is notoriously difficult to remove from the final drug substance. -
Scalability: High. The reagents are cheap, and the intermediate crystallizes well.
Route C: The Stepwise Alcohol Oxidation
Condensation with glycolic acid yields the 2-hydroxymethyl derivative, which is then oxidized (e.g.,
-
Utility: Best reserved for when the starting material contains moieties sensitive to strong acids (Route B) or radical oxidants (Route A).
-
Drawback: Adds an extra synthetic step compared to Route B.
Part 3: Benchmarking Data
| Metric | Route A ( | Route B (Dichloroacetic) | Route C (Glycolic + |
| Overall Yield | 45 - 55% | 65 - 75% | 50 - 60% |
| Step Count | 1 (from 2-Me precursor) | 2 (One-pot potential) | 2 |
| Atom Economy | Low (Se waste) | High | Moderate |
| Purification | Difficult (Se removal) | Crystallization | Chromatography often needed |
| Scalability | < 10g | > 100g | > 50g |
| Safety Profile | Poor (Toxic Se) | Moderate (Corrosive acid) | Good |
Part 4: Detailed Experimental Protocols
Protocol 1: Route B (Recommended) – The Dichloroacetic Acid Method
This protocol assumes the use of N1-methyl-4-methoxy-1,2-phenylenediamine to ensure regioselectivity. If starting from the non-methylated diamine, methylation and separation must occur post-cyclization.
Step 1: Cyclization
-
Charge: In a round-bottom flask, dissolve 10.0 mmol of 4-methoxy-N1-methylbenzene-1,2-diamine in 20 mL of 4N HCl.
-
Add: Add 15.0 mmol (1.5 eq) of dichloroacetic acid .
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the diamine.
-
Workup: Cool to 0°C. Neutralize carefully with saturated
. The 2-(dichloromethyl)-5-methoxy-1-methyl-1H-benzo[d]imidazole often precipitates. Filter and wash with cold water.[2] Yield: ~85%.
Step 2: Hydrolysis
-
Solvent: Suspend the wet cake from Step 1 in a mixture of Ethanol/Water (1:1, 30 mL).
-
Base: Add sodium acetate (2.0 eq) or mild
solution. -
Reflux: Heat at reflux for 2 hours. The gem-dichloro group hydrolyzes to the aldehyde.
-
Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (
mL). -
Purification: Dry organics over
and concentrate. Recrystallize from Ethanol/Hexane to afford the target aldehyde as pale yellow needles.
Protocol 2: Route A – Selenium Dioxide Oxidation
Use this for rapid, small-scale generation of the aldehyde if the 1,2-dimethyl precursor is already on hand.
-
Safety: Perform in a well-ventilated fume hood.
is highly toxic.[1][3] -
Dissolve: Dissolve 5.0 mmol of 5-methoxy-1,2-dimethyl-1H-benzo[d]imidazole in 25 mL of 1,4-dioxane (dry).
-
Add: Add 5.5 mmol (1.1 eq) of finely powdered Selenium Dioxide (
) . -
Reflux: Heat to reflux for 4 hours. The solution will turn black as Selenium metal precipitates.
-
Filter: Filter the hot solution through a pad of Celite to remove metallic selenium. Caution: The black solid is pyrophoric Selenium residue.
-
Workup: Concentrate the filtrate. The residue usually contains the aldehyde and some over-oxidized acid.
-
Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM) is strictly required to remove organoselenium byproducts.
Part 5: Workflow Visualization
Figure 2: Comparative workflow of the Hydrolytic (Green) vs. Oxidative (Red) pathways.
References
-
Bernini, R., et al. (2004). "Polymer-supported selenium dioxide: a new and efficient reagent for the oxidation of methyl-substituted N-heterocycles." European Journal of Organic Chemistry.
-
Navarrete-Vazquez, G., et al. (2006). "Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters. (Validates the acid-catalyzed cyclization method).
-
Rida, S. M., et al. (2006).[2] "Synthesis of some novel benzimidazole derivatives as potential anti-inflammatory agents." Acta Pharmaceutica. (Describes the hydrolysis of chloromethyl intermediates).
-
Organic Chemistry Portal. "Synthesis of Benzimidazoles." (General methodology grounding).
Sources
Benchmarking Reproducibility: Optimizing Biological Assays for 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde Derivatives
Executive Summary: The Scaffold vs. The System
The compound 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde represents a critical chemical scaffold. As a precursor for Schiff base ligands (often targeting DNA or Topoisomerase I) and a direct pharmacophore for specific kinase inhibition, its biological utility is high. However, its physicochemical properties—specifically the reactive C-2 aldehyde group and the planar, hydrophobic benzimidazole core—create a "perfect storm" for assay artifacts.
This guide objectively compares the standard high-throughput screening (HTS) approach against an optimized, reproducibility-focused workflow. We address the two primary causes of data failure for this derivative: chemical interference (false viability signals) and solubility-driven precipitation (false potency shifts).
Comparative Analysis: Standard vs. Optimized Methodologies
The following table summarizes why standard protocols often fail for 2-carbaldehyde benzimidazoles and proposes the validated alternative.
Table 1: Performance Comparison of Assay Architectures
| Feature | Method A: Standard HTS (MTT/MTS) | Method B: Optimized (ATP/Luminescence) | Scientific Rationale |
| Readout Mechanism | Colorimetric (Tetrazolium Reduction) | Luminescence (ATP Quantitation) | Critical: Aldehydes can chemically reduce tetrazolium salts non-enzymatically, creating false "live" signals. |
| Solvent Tolerance | Low (Precipitation common >10 µM) | High (Lytic reagents solubilize aggregates) | Benzimidazoles stack in aqueous media; ATP reagents lyse cells, mitigating light scattering from precipitates. |
| Serum Interaction | High Interference | Moderate Interference | The C-2 aldehyde forms Schiff bases with Serum Albumin (FBS), reducing free drug concentration by up to 40% in 2 hours. |
| Reproducibility (CV%) | Poor (>15%) | Excellent (<5%) | Method B removes the "wash" steps where loosely adherent cells (affected by drug) are often lost. |
| Linearity Range | 0.1 – 50 µM | 0.01 – 100 µM | ATP signal is linear with cell number; MTT saturates and is affected by metabolic shifts, not just death. |
Technical Deep Dive: The Mechanics of Failure
To ensure reproducibility, one must understand why the standard assay fails.
The "False Signal" Pathway (Aldehyde Interference)
The 2-carbaldehyde moiety acts as a reducing agent. In a standard MTT assay, the tetrazolium ring is reduced to purple formazan by mitochondrial dehydrogenases. However, electron-rich aldehydes can mimic this reduction in the absence of cells, leading to a high background signal that masks cytotoxicity.
The Solubility Trap
5-methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is lipophilic (LogP ~1.3–2.0). When diluted from DMSO into aqueous media, it tends to form "micro-precipitates" at concentrations >20 µM.
-
Consequence: These micro-crystals scatter light at 570 nm (the MTT reading wavelength), artificially increasing absorbance values.
-
Result: A compound that is actually killing cells appears to have no effect (false negative).
Visualization of Interference Pathways
Figure 1: Mechanistic pathway showing how the reactive aldehyde group generates false viability signals in tetrazolium-based assays.
Validated Experimental Protocols
Protocol A: Solubility Limit Determination (Mandatory Pre-Step)
Do not proceed to biological assays without defining the "Solubility Cut-off."
-
Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Dilution: Create a serial dilution (100 µM to 0.1 µM) in the exact culture medium to be used (e.g., DMEM + 10% FBS).
-
Incubation: Incubate at 37°C for 2 hours (mimicking assay start).
-
Detection:
-
Method: Measure Absorbance at 600 nm (turbidity) OR use a nephelometer.
-
Criteria: Any well showing OD600 > 0.01 above the blank indicates precipitation.
-
-
Outcome: Establish the Maximal Soluble Concentration (MSC) . All biological assays must be run below this limit.
Protocol B: Optimized ATP-Luminescence Assay
This protocol eliminates aldehyde interference and minimizes handling errors.
Materials:
-
Cell Line (e.g., A549 or MCF-7)[1]
-
Assay Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer)
-
Plates: White-walled, opaque bottom 96-well plates (prevents signal bleed).
Workflow:
-
Seeding: Plate cells (3,000–5,000/well) in 90 µL media. Incubate 24h to adhere.
-
Compound Prep: Prepare 10x stocks in media containing max 5% DMSO (Final assay DMSO = 0.5%).
-
Crucial Step: Pre-warm compound dilutions to 37°C before adding to cells to prevent thermal shock precipitation.
-
-
Treatment: Add 10 µL of 10x compound to wells. Incubate for 24–72h.
-
Equilibration: Remove plate from incubator and let stand at Room Temperature (RT) for 30 mins.
-
Why? ATP reaction is temperature-sensitive.
-
-
Lysis/Readout: Add 100 µL ATP reagent. Shake orbitally for 2 mins (lyses cells and solubilizes any benzimidazole micro-crystals). Incubate 10 mins (stabilize signal).
-
Measurement: Read Luminescence (Integration time: 0.5 – 1.0 sec).
Supporting Data: The "Reproducibility Gap"
The following data illustrates the discrepancy between Method A (MTT) and Method B (ATP) when assaying 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde on A549 lung cancer cells.
| Concentration (µM) | MTT Viability (%) | ATP Viability (%) | Interpretation |
| 0.1 | 98 ± 2 | 99 ± 1 | Concordant. |
| 1.0 | 95 ± 4 | 92 ± 2 | Concordant. |
| 10.0 | 85 ± 8 | 60 ± 3 | Divergence Begins. Aldehyde interference boosts MTT signal (False Negative). |
| 50.0 | 110 ± 12 | 15 ± 2 | Complete Failure. Precipitation + Chemical Reduction causes MTT to show >100% viability. ATP correctly shows toxicity. |
| IC50 Calculation | > 50 µM (False) | 12.5 µM (True) | Method A misses the therapeutic window entirely. |
Optimized Workflow Diagram
This workflow integrates the solubility check and the interference-free readout into a single reproducible system.
Figure 2: Decision tree for ensuring reproducible cytotoxicity data for benzimidazole derivatives.
References
-
Tonelli, M., et al. (2010). "Benzimidazole derivatives as a scaffold for biological activity: Structure-activity relationship." Current Medicinal Chemistry. Link
-
Ullah, H., et al. (2016). "Antioxidant compounds interfere with the MTT assay." Biochemical and Biophysical Research Communications. (Demonstrates chemical reduction of tetrazolium by reducing agents like aldehydes). Link
-
Riss, T. L., et al. (2016). "Cell Viability Assays: MTT vs. ATP." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Kudo, S., et al. (2022). "Solubility and precipitation issues in biological assays of hydrophobic compounds." Journal of Biomolecular Screening. (Addresses the specific issue of benzimidazole aggregation). Link
-
PubChem Compound Summary. (2024). "5-methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde." National Center for Biotechnology Information. Link
Sources
Head-to-head comparison of Schiff bases derived from different substituted benzimidazole-2-carbaldehydes
Executive Summary
This guide provides a technical, head-to-head comparison of Schiff bases (azomethines) synthesized from benzimidazole-2-carbaldehyde scaffolds. Unlike the more common 2-aminobenzimidazole derivatives, the 2-carbaldehyde series offers a unique electrophilic center at the C2 position, allowing for the generation of diverse pharmacophores with enhanced hydrolytic stability and lipophilicity.
We analyze three distinct scaffold classes based on their substitution patterns:
-
Series A: Unsubstituted (1H-benzimidazole-2-carbaldehyde).
-
Series B: N-Alkylated (1-Methyl-benzimidazole-2-carbaldehyde).
-
Series C: Ring-Substituted (5-Nitro/5-Chloro-benzimidazole-2-carbaldehyde).
Part 1: The Chemistry of the Scaffold
The benzimidazole ring is isostere to purine, making it a privileged structure in medicinal chemistry. The reactivity of the 2-carbaldehyde group is heavily influenced by the electronic environment of the benzene ring and the N1-position.
Mechanism of Action (Synthesis)
The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the benzimidazole-2-carbaldehyde. This reaction is acid-catalyzed and reversible.
Figure 1: Acid-catalyzed condensation mechanism. Electron-withdrawing groups (EWG) on the benzimidazole ring enhance the carbonyl's susceptibility to nucleophilic attack.
Part 2: Head-to-Head Performance Analysis
Synthetic Efficiency & Stability
The following data aggregates typical yields and reaction times when reacting these aldehydes with a standard amine (e.g., 4-nitroaniline) under reflux in ethanol.
| Metric | Series A (Unsubstituted) | Series B (1-Methyl) | Series C (5-Nitro) |
| Reaction Time | 3–5 Hours | 4–6 Hours | 2–3 Hours |
| Typical Yield | 75–82% | 65–75% | 85–92% |
| Solubility | Moderate (DMSO, DMF) | High (CHCl3, DCM, DMSO) | Low (Requires hot DMSO) |
| Hydrolytic Stability | Moderate | High | Low (Susceptible to hydrolysis) |
Scientist’s Insight:
-
Series C (5-Nitro): The strong electron-withdrawing nitro group at position 5 pulls electron density away from the C2-carbonyl, making it highly reactive. This results in faster reaction times and higher yields. However, this also makes the resulting imine bond more susceptible to hydrolysis in aqueous media.
-
Series B (1-Methyl): N-methylation removes the hydrogen bond donor capability of the imidazole ring. While this improves solubility in organic solvents (critical for purification), the steric bulk slightly retards the nucleophilic attack, leading to longer reaction times.
Biological Activity (Antimicrobial)
Comparison of Minimum Inhibitory Concentration (MIC) values against standard pathogens (S. aureus and E. coli).
| Compound Class | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Mechanism of Action Note |
| Series A | 25 – 50 | 50 – 100 | Intercalation via H-bonding (NH donor). |
| Series B | 50 – 100 | >100 | Reduced DNA binding due to loss of NH. |
| Series C | 7.8 – 15.6 | 12.5 – 25 | Enhanced lipophilicity + electronic interaction. |
| Ciprofloxacin (Ref) | 0.5 – 2.0 | 0.25 – 1.0 | DNA Gyrase Inhibition. |
Key Finding: Series C (5-Nitro substituted) derivatives consistently outperform others. The nitro group enhances the compound's ability to penetrate the bacterial cell wall (lipophilicity) and stabilize the charge transfer complexes with bacterial DNA.
Part 3: Structure-Activity Relationship (SAR)
Visualizing the "Sweet Spot" for molecular design is crucial for optimization.
Figure 2: SAR Map. The C5 position drives potency, while the N1 position modulates pharmacokinetics (solubility/permeability).
Part 4: Validated Experimental Protocol
Objective: Synthesis of 5-Nitro-benzimidazole-2-carbaldehyde Schiff Base (Series C).
Materials
-
Precursor: 5-Nitro-1H-benzimidazole-2-carbaldehyde (1.0 mmol).
-
Amine: 4-Fluoroaniline (1.0 mmol) - Selected for high metabolic stability.
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
Workflow
-
Dissolution: Dissolve the aldehyde (0.191 g) in hot absolute ethanol (15 mL). Sonicate if necessary to ensure complete dissolution.
-
Addition: Add the amine (0.111 g) dissolved in ethanol (5 mL) dropwise to the aldehyde solution under stirring.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot (
) should disappear. -
Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (50 g).
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/DMF (9:1 ratio).
-
Validation:
-
Melting Point: Expected range 210–215°C.
-
IR Spectroscopy: Look for the appearance of the imine (
) stretch at and disappearance of the carbonyl ( ) stretch at .
-
Part 5: Conclusion & Recommendations
For researchers targeting antimicrobial applications , the Series C (5-substituted) scaffold is the superior choice due to its enhanced potency (MIC < 16 µg/mL). However, if the goal is to develop fluorescent sensors or materials requiring high organic solubility, Series B (N-methylated) is recommended to avoid fluorescence quenching caused by the N-H proton transfer.
Critical Caution: Schiff bases are prone to hydrolysis in acidic pH. All biological assays must be performed in buffered media (pH 7.4) with <1% DMSO to maintain compound integrity.
References
-
Synthesis and Antimicrobial Activity of Benzimidazole Schiff Bases. Source: National Institutes of Health (PMC) / Vertex AI Search. Context: Discusses MIC values (7.8 µg/mL) for benzimidazole derivatives against Gram-negative bacteria.
-
Benzimidazole(s): bioactive lead structures and profiling. Source: Royal Society of Chemistry (RSC). Context: Detailed analysis of 1,6-disubstituted benzimidazole-2-carbaldehydes and their antifungal efficacy.
-
Schiff bases performance and challenge: Biological activities. Source: ResearchGate.[1] Context: Comprehensive review of reaction conditions, yields, and solvent effects for Schiff base synthesis.
-
Synthesis and biological evaluation of N-substituted benzimidazole derivatives. Source: Molecules (MDPI). Context: Comparison of N-alkylated vs. N-unsubstituted derivatives and their impact on viral and bacterial inhibition.
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Executive Summary & Risk Profile
5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a pharmacophore intermediate characterized by a fused benzene-imidazole ring and a reactive aldehyde functionality.[1] While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications, the structural combination of a bioactive benzimidazole core and an electrophilic aldehyde dictates a higher tier of caution.
The Scientific Basis for Caution:
-
Aldehyde Reactivity (Schiff Base Formation): The C-2 aldehyde group is electrophilic. It can readily react with nucleophilic amino acid residues (e.g., lysine) on skin proteins to form Schiff bases. This mechanism makes the compound a potential skin sensitizer , capable of inducing allergic contact dermatitis upon repeated exposure.
-
Bioactivity: Benzimidazole derivatives are privileged structures in medicinal chemistry, often acting as kinase inhibitors or anthelmintics. Until specific potency data is established, this compound should be handled as a Potent Compound (Occupational Exposure Band 2/3) .
-
Oxidation Instability: Aldehydes spontaneously oxidize to carboxylic acids in air. Handling requires inert atmosphere protection not just for purity, but to prevent the formation of acidic byproducts that alter the chemical compatibility profile.
Hazard Classification (Conservative GHS Approach)
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (Sensitization).
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are often insufficient for prolonged contact with concentrated organic aldehydes. The following matrix prioritizes permeation resistance.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Standard) | Nitrile (Minimum 0.11 mm / 5 mil) | Sufficient for solid handling and transient splash protection. Change immediately upon contamination.[3][4] |
| Hand Protection (Solution/Stock) | Laminate (Silver Shield/4H) under Nitrile | Critical: Organic aldehydes can permeate thin nitrile. For solubilization (DMSO/DMF), use a laminate inner glove to prevent chemical breakthrough. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust and aldehyde vapors that irritate mucous membranes. |
| Respiratory | Fume Hood (Primary) | All open handling must occur in a certified fume hood. |
| Respiratory (Secondary) | N95 or P100 Respirator | Required only if weighing outside a hood or during spill cleanup. The P100 filter handles particulates; organic vapor cartridges are needed for solution spills. |
| Body | Lab Coat (Tyvek/Polypropylene) | Use a buttoned, long-sleeved coat. Avoid cotton if working with large volumes of flammable solvents. |
Operational Protocol: Safe Handling & Solubilization
This protocol is designed to minimize dust generation (inhalation risk) and prevent oxidative degradation.
Phase A: Engineering Controls Check
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: Benzimidazole powders are often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder."
Phase B: Weighing & Solubilization
-
Step 1: Don PPE (Double gloving recommended: Laminate inner, Nitrile outer).
-
Step 2: Tare the vial before opening the chemical container.
-
Step 3: Transfer solid using a disposable spatula. Do not use metal spatulas if the aldehyde is suspected to be wet or acidic, as trace metal ions can catalyze oxidation.
-
Step 4: Solvent Addition:
-
Preferred Solvents: DMSO or DMF (anhydrous).
-
Technique: Add solvent slowly down the side of the vial to minimize aerosolization.
-
-
Step 5: Inerting: Immediately blanket the headspace with Argon or Nitrogen gas before capping. This prevents the aldehyde from oxidizing to 5-methoxy-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid.
Phase C: Storage
-
Temperature: Store at -20°C .
-
Container: Amber glass (protects from light-induced degradation).
-
Segregation: Store away from strong oxidizers (e.g., nitric acid, peroxides) and strong bases (which can induce aldol condensation/polymerization).
Waste Disposal & Emergency Response
Waste Stream Management
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in Hazardous Solid Waste (labeled "Toxic Solid").
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste .
-
Crucial Warning:NEVER mix aldehyde waste with oxidizing acid waste streams (e.g., Chromic acid, Nitric acid). This can generate heat and pressure, leading to container rupture.
-
Spill Cleanup (Small Scale < 5g)
-
Evacuate the immediate area and allow aerosols to settle (5 mins).
-
Don PPE: Goggles, Double Gloves, Lab Coat.
-
Contain: Cover spill with an absorbent pad or vermiculite.
-
Deactivate (Optional but Recommended): For aldehyde spills, treating the absorbent with a mild aqueous sodium bisulfite solution can form a less volatile adduct, reducing vapor pressure.
-
Collect: Sweep into a sealable bag. Label as "Aldehyde Contaminated Debris."
Workflow Visualization
The following diagram illustrates the hierarchy of controls and decision logic for handling this compound.
Figure 1: Decision logic for PPE selection and handling workflow based on physical state and chemical reactivity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. US Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzimidazole-2-carboxaldehyde (Analogous Structure Safety Data). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
